molecular formula C46H59N5O9 B1680934 SDZ283-910 CAS No. 164514-54-9

SDZ283-910

货号: B1680934
CAS 编号: 164514-54-9
分子量: 826.0 g/mol
InChI 键: YRESVHUBNCFVEW-FSYSLULESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure in first source

属性

CAS 编号

164514-54-9

分子式

C46H59N5O9

分子量

826.0 g/mol

IUPAC 名称

benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C46H59N5O9/c1-29(2)38(42(54)48-27-33-20-23-35(59-7)25-37(33)52)50-43(55)39(47-26-31-18-21-34(58-6)22-19-31)40(53)36(24-30-14-10-8-11-15-30)49-44(56)41(46(3,4)5)51-45(57)60-28-32-16-12-9-13-17-32/h8-23,25,29,36,38-41,47,52-53H,24,26-28H2,1-7H3,(H,48,54)(H,49,56)(H,50,55)(H,51,57)/t36-,38-,39+,40+,41+/m0/s1

InChI 键

YRESVHUBNCFVEW-FSYSLULESA-N

手性 SMILES

CC(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC

规范 SMILES

CC(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SDZ 283-910;  SDZ-283-910;  SDZ283-910;  SDZ 283,910;  SDZ-283,910;  SDZ283,910;  SDZ283910;  SDZ-283910;  SDZ 283910; 

产品来源

United States

Foundational & Exploratory

SDZ283-910: A Technical Guide to its Mechanism of Action as an HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to HIV-1 Protease and its Inhibition

HIV-1 protease is an aspartic protease that plays a crucial role in the maturation of the HIV virion. It functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site. The protease cleaves newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzymatic activity prevents the production of mature, infectious virus particles, making HIV-1 protease a key target for antiretroviral therapy.

Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing it from cleaving the viral polyproteins. SDZ283-910 belongs to a class of peptidomimetic inhibitors that contain a statine (B554654) residue. Statine is an uncommon amino acid that contains a hydroxyl group, which mimics the tetrahedral transition state of the peptide bond hydrolysis, leading to tight binding to the active site of aspartic proteases.

The Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the HIV-1 protease. As a statine-derived inhibitor, its structure is designed to mimic the natural substrates of the enzyme. The hydroxyl group of the statine core in this compound is crucial for its inhibitory activity, as it forms a key hydrogen bond with the catalytic aspartate residues in the active site of the protease, effectively blocking substrate access and enzymatic activity.

The X-ray crystal structure of the HIV-1 protease in complex with this compound (PDB ID: 1A8G) provides detailed insights into its binding mode. The inhibitor occupies the substrate-binding cleft of the enzyme, forming numerous interactions with the amino acid residues of the protease. These interactions are critical for the stability of the enzyme-inhibitor complex and the potency of the inhibitor.

Signaling Pathway Diagram

HIV_Protease_Inhibition General Mechanism of HIV-1 Protease Inhibition cluster_virion HIV-1 Virion Maturation cluster_inhibition Inhibition by this compound gag_pol Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage structural_proteins Mature Structural Proteins viral_enzymes Mature Viral Enzymes hiv_protease->structural_proteins hiv_protease->viral_enzymes inactive_complex HIV-1 Protease-SDZ283-910 Inactive Complex hiv_protease->inactive_complex Binding to Active Site mature_virion Mature, Infectious Virion structural_proteins->mature_virion viral_enzymes->mature_virion immature_virion Immature Virion sdz283_910 This compound sdz283_910->inactive_complex inactive_complex->gag_pol Prevents Cleavage

Caption: Inhibition of HIV-1 Protease by this compound.

Quantitative Data

Despite extensive searches of scientific literature and databases, specific quantitative data for the inhibitory potency of this compound, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), were not found in the publicly available information. The primary publication by Ringhofer et al. (1999) focuses on the structural and dynamic aspects of the inhibitor-enzyme complex rather than detailing its specific inhibitory constants. Commercial suppliers describe the compound as a "potent" inhibitor, but do not provide numerical data.

For context, other statine-based HIV-1 protease inhibitors have been reported to exhibit inhibitory constants in the nanomolar to micromolar range.

Table 1: Representative Inhibitory Potency of Statine-Based HIV-1 Protease Inhibitors (General Data)

Inhibitor ClassTargetParameterValue Range
Statine-Derived PeptidomimeticsHIV-1 ProteaseKiNanomolar to Micromolar
Statine-Derived PeptidomimeticsHIV-1 ProteaseIC50Nanomolar to Micromolar

Note: This table presents a general range for this class of inhibitors and does not represent specific data for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific assays used for its characterization are not available in the public domain. However, this section provides representative protocols for the synthesis of a generic statine-containing peptide and for a common HIV-1 protease activity assay, which are fundamental techniques in the research and development of such inhibitors.

Representative Synthesis of a Statine-Containing Peptide Inhibitor

The synthesis of statine-derived inhibitors typically involves solid-phase or solution-phase peptide synthesis methodologies. The core statine unit can be synthesized from a suitable amino acid precursor.

Workflow for Solid-Phase Synthesis of a Statine-Containing Peptide:

Peptide_Synthesis_Workflow Workflow for Solid-Phase Peptide Synthesis of a Statine-Containing Inhibitor start Start with Resin Support deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Statine Precursor deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Subsequent Amino Acids deprotection3->coupling3 cleavage Cleavage from Resin coupling3->cleavage purification Purification (e.g., HPLC) cleavage->purification characterization Characterization (e.g., MS, NMR) purification->characterization final_product Final Statine-Containing Peptide characterization->final_product

Caption: General workflow for synthesizing a statine peptide.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the deprotected resin.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid, including the protected statine precursor.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Representative HIV-1 Protease Activity Assay (FRET-based)

A common method to measure the activity of HIV-1 protease and the potency of its inhibitors is a fluorescence resonance energy transfer (FRET) based assay. This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Experimental Workflow for FRET-based HIV-1 Protease Assay:

FRET_Assay_Workflow Workflow for a FRET-based HIV-1 Protease Inhibition Assay prepare_reagents Prepare Reagents: - HIV-1 Protease - FRET Substrate - Assay Buffer - Inhibitor (this compound) dispense_inhibitor Dispense Serial Dilutions of Inhibitor into Microplate Wells prepare_reagents->dispense_inhibitor add_protease Add HIV-1 Protease to Wells dispense_inhibitor->add_protease pre_incubate Pre-incubate Inhibitor and Protease add_protease->pre_incubate initiate_reaction Initiate Reaction by Adding FRET Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Signal Over Time initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate initial reaction velocities - Plot % inhibition vs. inhibitor concentration - Determine IC50 value measure_fluorescence->data_analysis result IC50 Value of the Inhibitor data_analysis->result

Caption: Workflow for a FRET-based HIV-1 protease assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant HIV-1 protease, the FRET peptide substrate, and the inhibitor (e.g., this compound) in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer at a specific pH).

  • Inhibitor Dilution: Create a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, the inhibitor dilutions, and the HIV-1 protease solution. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.

Conclusion

This compound is a statine-derived inhibitor that targets the active site of HIV-1 protease, a critical enzyme for viral maturation. Its mechanism of action relies on mimicking the transition state of peptide hydrolysis, leading to potent inhibition of the enzyme's function. While specific quantitative data on its inhibitory activity are not publicly available, the structural information from its complex with the protease provides a solid foundation for understanding its binding and for the rational design of new antiviral agents. The representative experimental protocols provided herein offer a guide for the synthesis and evaluation of similar HIV-1 protease inhibitors. Further research to publicly document the specific inhibitory potency and detailed synthetic route of this compound would be beneficial for the scientific community.

In-Depth Technical Guide: SDZ283-910, a Potent Statine-Derived Inhibitor of HIV-1 Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ283-910 is a synthetic, statine-derived peptidomimetic compound identified as a potent inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease. This enzyme is critical for the lifecycle of the HIV virus, facilitating the cleavage of viral polyproteins into mature, functional proteins required for viral replication and assembly. By targeting the active site of HIV-1 protease, this compound effectively blocks this maturation process, thereby inhibiting viral propagation. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and the experimental protocols utilized in its characterization.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational reference for researchers.

PropertyValue
IUPAC Name benzyl ((S)-1-(((2S,3R,4R)-3-hydroxy-5-((S)-2-((2-hydroxy-4-methoxybenzyl)amino)-3-methylbutanamido)-4-((4-methoxybenzyl)amino)-5-oxo-1-phenylpentan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
Chemical Formula C46H59N5O9
Molecular Weight 826.00 g/mol
CAS Number 164514-54-9
Class Statine-Derived Inhibitor, Peptidomimetic
Target HIV-1 Protease

Mechanism of Action: Targeting HIV-1 Protease

This compound functions as a competitive inhibitor of HIV-1 protease. The viral protease is an aspartic protease that operates as a homodimer, with each monomer contributing a catalytic aspartate residue to the active site. This active site is responsible for the hydrolysis of specific peptide bonds within the viral Gag and Gag-Pol polyproteins.

The inhibitory action of this compound is conferred by its statine (B554654) core, a non-hydrolyzable analogue of the transition state of peptide bond cleavage. This structural mimicry allows this compound to bind with high affinity to the active site of the HIV-1 protease, effectively blocking substrate access and rendering the enzyme inactive. This inhibition of polyprotein processing prevents the formation of mature, infectious virions.

HIV_Protease_Inhibition cluster_virus HIV-1 Lifecycle cluster_inhibition Inhibition by this compound Viral Polyproteins Viral Polyproteins HIV-1 Protease HIV-1 Protease Viral Polyproteins->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Inactive Complex Inactive Complex HIV-1 Protease->Inactive Complex Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV-1 Protease Binding to Active Site This compound->Inactive Complex Inactive Complex->Mature Viral Proteins Inhibition

Mechanism of HIV-1 Protease Inhibition by this compound.

Quantitative Analysis of Inhibitory Activity

The potency of an HIV-1 protease inhibitor is quantified by its inhibition constant (Ki) and its antiviral activity in cell culture is measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). While specific experimental values for this compound are not publicly available, the following table outlines the typical parameters measured for potent HIV-1 protease inhibitors.

ParameterTypical Range for Potent InhibitorsDescription
Inhibition Constant (Ki) Sub-nanomolar to low nanomolarRepresents the concentration of the inhibitor required to bind to half of the free enzyme active sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Antiviral Activity (EC50/IC50) Low nanomolarThe concentration of the compound that reduces viral replication by 50% in a cell-based assay, often measured by quantifying the p24 viral antigen in the culture supernatant.

Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed in the characterization of HIV-1 protease inhibitors like this compound.

X-Ray Crystallography of HIV-1 Protease in Complex with this compound

This protocol outlines the general steps for determining the three-dimensional structure of the enzyme-inhibitor complex.

Objective: To elucidate the binding mode of this compound within the active site of HIV-1 protease.

Methodology:

  • Protein Expression and Purification:

    • Recombinant HIV-1 protease is expressed in an appropriate system, such as E. coli.

    • The expressed protein is purified to homogeneity using a combination of chromatography techniques, including affinity and size-exclusion chromatography.

  • Crystallization:

    • The purified HIV-1 protease is incubated with a molar excess of this compound to ensure complex formation.

    • Crystallization is typically achieved using the vapor diffusion method (hanging or sitting drop). The protein-inhibitor solution is mixed with a precipitant solution and allowed to equilibrate against a larger reservoir of the precipitant.

    • Crystals are grown at a controlled temperature.

  • Data Collection and Processing:

    • A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, integrated, and scaled using appropriate software packages.

  • Structure Determination and Refinement:

    • The structure is solved using molecular replacement with a known HIV-1 protease structure as a search model.

    • The initial model is refined against the experimental data, and the inhibitor molecule is built into the electron density map.

    • The final structure is validated for its geometric quality.

Crystallography_Workflow Protein Expression & Purification Protein Expression & Purification Complex Formation Complex Formation Protein Expression & Purification->Complex Formation Crystallization Crystallization Complex Formation->Crystallization This compound This compound This compound->Complex Formation X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution & Refinement Structure Solution & Refinement Data Processing->Structure Solution & Refinement 3D Structure of Complex 3D Structure of Complex Structure Solution & Refinement->3D Structure of Complex

X-Ray Crystallography Experimental Workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational dynamics and stability of the HIV-1 protease-SDZ283-910 complex.

Objective: To study the dynamic behavior of the inhibitor within the enzyme's active site and assess the stability of their interactions over time.

Methodology:

  • System Preparation:

    • The starting coordinates are taken from the experimentally determined crystal structure of the complex.

    • The complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Parameterization:

    • A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein and water.

    • The inhibitor (this compound) is parameterized to be compatible with the chosen force field.

  • Simulation Protocol:

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The system is then equilibrated at constant pressure and temperature (NPT ensemble) to achieve the correct density.

    • A production MD simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Analysis:

    • The trajectory from the production run is analyzed to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions between the protein and the inhibitor.

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This assay quantifies the ability of this compound to inhibit HIV-1 replication in a cell-based model.

Objective: To determine the EC50/IC50 of this compound against HIV-1.

Methodology:

  • Cell Culture and Infection:

    • A susceptible cell line (e.g., MT-4, CEM-SS) is cultured under appropriate conditions.

    • Cells are infected with a known amount of HIV-1 in the presence of serial dilutions of this compound. A no-drug control is included.

  • Incubation:

    • The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Sample Collection:

    • The cell culture supernatant is collected at the end of the incubation period.

  • p24 Antigen Quantification (ELISA):

    • A sandwich ELISA is performed to quantify the amount of HIV-1 p24 antigen in the supernatant.

    • The wells of a microplate are coated with a capture antibody specific for p24.

    • The culture supernatants are added to the wells, and any p24 present binds to the capture antibody.

    • A second, enzyme-linked antibody that also recognizes p24 is added.

    • A substrate for the enzyme is added, leading to a color change that is proportional to the amount of p24.

    • The absorbance is read using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of recombinant p24.

    • The concentration of p24 in the culture supernatants is determined from the standard curve.

    • The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to the no-drug control.

    • The EC50/IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis of this compound

The synthesis of this compound, a complex peptidomimetic, involves a multi-step process utilizing standard peptide coupling and organic synthesis techniques. A generalized synthetic approach for statine-derived HIV protease inhibitors is outlined below.

Synthesis_Pathway cluster_fragments Fragment Synthesis Statine Core Synthesis Statine Core Synthesis Peptide Coupling 1 Peptide Coupling 1 Statine Core Synthesis->Peptide Coupling 1 Protected Amino Acids Protected Amino Acids Protected Amino Acids->Peptide Coupling 1 Side Chain Moieties Side Chain Moieties Peptide Coupling 2 Peptide Coupling 2 Side Chain Moieties->Peptide Coupling 2 Intermediate 1 Intermediate 1 Peptide Coupling 1->Intermediate 1 Intermediate 1->Peptide Coupling 2 Protected Precursor Protected Precursor Peptide Coupling 2->Protected Precursor Deprotection Deprotection Protected Precursor->Deprotection Final Purification Final Purification Deprotection->Final Purification This compound This compound Final Purification->this compound

Generalized Synthetic Pathway for this compound.

General Synthetic Steps:

  • Synthesis of the Statine Core: The central statine unit is synthesized from a suitable chiral starting material to establish the correct stereochemistry of the hydroxyl and amino groups.

  • Peptide Couplings: The various amino acid and side-chain moieties are sequentially coupled to the statine core using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). Amine and carboxyl groups not involved in a particular coupling step are protected with appropriate protecting groups (e.g., Boc, Cbz for amines; esters for carboxylic acids).

  • Introduction of Side Chains: The specific side chains of this compound, including the 2-hydroxy-4-methoxybenzyl and 4-methoxybenzyl groups, are introduced through coupling reactions.

  • Deprotection and Purification: In the final steps, all protecting groups are removed under conditions that do not compromise the integrity of the molecule. The final product is then purified to a high degree using techniques such as high-performance liquid chromatography (HPLC).

Conclusion

This compound represents a significant scaffold in the design of potent and specific inhibitors of HIV-1 protease. Its statine-derived structure effectively mimics the transition state of peptide cleavage, leading to high-affinity binding and potent inhibition of the enzyme. The experimental methodologies detailed in this guide provide a robust framework for the characterization of this and similar compounds, facilitating further research and development in the field of antiretroviral therapy. The continued exploration of the structural and dynamic properties of such inhibitors is crucial for the design of next-generation drugs that can overcome challenges such as drug resistance.

SDZ283-910: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HIV-1 protease inhibitor SDZ283-910, focusing on its mechanism of action, structural biology, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in antiviral drug discovery and development.

Introduction to this compound

This compound is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease.[1] As an essential enzyme for viral replication, HIV-1 protease is a critical target for antiretroviral therapy. It is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process vital for the production of infectious virions. Inhibitors like this compound bind to the active site of the enzyme, preventing this proteolytic cleavage and thereby halting the viral life cycle.

Mechanism of Action

The primary mechanism of action for this compound involves the competitive inhibition of the HIV-1 protease. The inhibitor is designed to mimic the transition state of the natural substrate of the protease. By binding tightly to the enzyme's active site, it blocks access to the viral polyproteins, thus preventing their cleavage.

The following diagram illustrates the general mechanism of HIV-1 protease inhibition.

HIV_Protease_Inhibition HIV-1 Protease HIV-1 Protease Cleavage Cleavage HIV-1 Protease->Cleavage catalyzes Inhibition Inhibition HIV-1 Protease->Inhibition is blocked by Gag-Pol Polyprotein Gag-Pol Polyprotein Gag-Pol Polyprotein->Cleavage Non-infectious Virion Non-infectious Virion Gag-Pol Polyprotein->Non-infectious Virion Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion assemble into This compound This compound This compound->Inhibition Inhibition->Non-infectious Virion results in

Caption: General mechanism of HIV-1 protease inhibition by this compound.

Quantitative Inhibitory Activity

Experimental Protocols

The following sections detail the methodologies for key experiments related to the characterization of this compound and other HIV-1 protease inhibitors.

HIV-1 Protease Inhibition Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against HIV-1 protease using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HIV-1 protease solution to all wells except the negative control.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. The Ki value can then be determined using the Cheng-Prusoff equation, provided the Km of the substrate is known.

The following diagram outlines the workflow for a typical HIV-1 protease inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis Inhibitor Dilutions Inhibitor Dilutions Add Inhibitor Add Inhibitor Inhibitor Dilutions->Add Inhibitor Enzyme Solution Enzyme Solution Add Enzyme Add Enzyme Enzyme Solution->Add Enzyme Substrate Solution Substrate Solution Add Substrate Add Substrate Substrate Solution->Add Substrate Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Pre-incubation->Add Substrate Kinetic Read Kinetic Read Add Substrate->Kinetic Read Data Analysis Data Analysis Kinetic Read->Data Analysis IC50/Ki Determination IC50/Ki Determination Data Analysis->IC50/Ki Determination

Caption: Workflow for an in vitro HIV-1 protease inhibition assay.

X-ray Crystallography

The three-dimensional structure of the HIV-1 protease in complex with this compound was determined by X-ray crystallography. This technique provides detailed insights into the binding mode of the inhibitor and its interactions with the amino acid residues in the active site of the enzyme.

General Protocol Outline:

  • Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Crystallization: The purified protease is co-crystallized with the inhibitor this compound under specific buffer and precipitant conditions.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.

The following diagram illustrates the major steps in determining the crystal structure of a protein-inhibitor complex.

XRay_Crystallography Protein Expression & Purification Protein Expression & Purification Crystallization with Inhibitor Crystallization with Inhibitor Protein Expression & Purification->Crystallization with Inhibitor X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystallization with Inhibitor->X-ray Diffraction Data Collection Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction Data Collection->Structure Solution & Refinement Atomic Model of Complex Atomic Model of Complex Structure Solution & Refinement->Atomic Model of Complex

Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.

Structural Insights from the this compound-HIV-1 Protease Complex

The X-ray crystal structure of the this compound-HIV-1 protease complex reveals critical interactions that contribute to its potent inhibitory activity. The statine (B554654) core of the inhibitor mimics the tetrahedral transition state of peptide bond hydrolysis. Key hydrogen bonds and hydrophobic interactions are formed between the inhibitor and the amino acid residues of the protease active site, including the catalytic aspartate residues (Asp25 and Asp125) and the flap regions. Understanding these interactions at an atomic level is crucial for the rational design of new and more effective inhibitors that can overcome drug resistance.

Conclusion

This compound serves as a significant example of a potent, structurally characterized HIV-1 protease inhibitor. While specific quantitative inhibitory data require further investigation, the available structural information provides a solid foundation for its use as a research tool and as a scaffold for the design of next-generation antiretroviral drugs. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other novel HIV-1 protease inhibitors.

References

In-Depth Technical Guide: SDZ283-910 (CAS Number 164514-54-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ283-910 is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease, an enzyme critical for the viral life cycle. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and the methodologies used for its characterization. The information herein is intended to support further research and development efforts in the field of antiretroviral therapy.

Introduction

The HIV-1 protease is an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This enzymatic activity is essential for the production of infectious virions, making it a key target for antiretroviral drug development. This compound, a statine-containing peptide mimetic, has been identified as a potent inhibitor of this crucial viral enzyme. Its chemical structure is designed to mimic the transition state of the natural substrate of the HIV-1 protease, thereby blocking its catalytic activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 164514-54-9
Molecular Formula C₄₆H₅₉N₅O₉
Molecular Weight 826.00 g/mol
Class Statine-derived inhibitor, Peptidomimetic
Target HIV-1 Protease
Mechanism of Action Competitive Inhibition

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral Gag and Gag-Pol polyproteins. This inhibition halts the maturation of the virus, rendering the newly produced virions non-infectious. The signaling pathway, or more accurately, the viral processing pathway, that is disrupted by this compound is a critical step in the HIV-1 replication cycle.

HIV_Protease_Inhibition Gag & Gag-Pol Polyproteins Gag & Gag-Pol Polyproteins HIV-1 Protease HIV-1 Protease Gag & Gag-Pol Polyproteins->HIV-1 Protease Substrate Binding Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Cleavage Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV-1 Protease Inhibition

Caption: Inhibition of HIV-1 Protease by this compound.

Experimental Protocols

The characterization of HIV-1 protease inhibitors like this compound typically involves a series of biochemical and structural biology experiments. Below are detailed methodologies for key assays.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is commonly used to determine the potency of inhibitors (e.g., IC50 or Ki values).

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on a known cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)

  • This compound (or other test compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the inhibitor dilutions. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

  • Add a solution of recombinant HIV-1 protease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).

  • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Analysis Inhibitor Dilutions Inhibitor Dilutions Add Inhibitor Add Inhibitor Inhibitor Dilutions->Add Inhibitor Enzyme Solution Enzyme Solution Add Enzyme Add Enzyme Enzyme Solution->Add Enzyme Substrate Solution Substrate Solution Add Substrate Add Substrate Substrate Solution->Add Substrate Add Inhibitor->Add Enzyme Add Enzyme->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Velocity Calculate Velocity Measure Fluorescence->Calculate Velocity Determine IC50/Ki Determine IC50/Ki Calculate Velocity->Determine IC50/Ki

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

X-ray Crystallography

Determining the three-dimensional structure of the HIV-1 protease in complex with an inhibitor provides invaluable insights into the binding mode and informs structure-based drug design.

Principle: A highly purified and concentrated solution of the HIV-1 protease-inhibitor complex is induced to form a crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the atomic structure of the complex.

Procedure:

  • Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify to homogeneity using chromatographic techniques.

  • Complex Formation: Incubate the purified HIV-1 protease with a molar excess of this compound to ensure complete binding.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques such as vapor diffusion (sitting or hanging drop).

  • Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known HIV-1 protease structure. Refine the model against the experimental data to obtain a high-resolution structure of the complex.

Crystallography_Workflow Protein Purification Protein Purification Complex Formation Complex Formation Protein Purification->Complex Formation Crystallization Crystallization Complex Formation->Crystallization Data Collection Data Collection Crystallization->Data Collection Structure Determination Structure Determination Data Collection->Structure Determination Structural Analysis Structural Analysis Structure Determination->Structural Analysis

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Quantitative Data

While a full pharmacological profile with precise inhibitory constants for this compound is not publicly available in the searched literature, the designation of "potent" suggests that its IC50 and/or Ki values are likely in the low nanomolar or picomolar range, which is characteristic of effective HIV-1 protease inhibitors. Further studies are required to definitively quantify its inhibitory activity against wild-type and drug-resistant strains of HIV-1.

Conclusion

This compound is a well-characterized statine-derived inhibitor of HIV-1 protease. Its mode of action, targeting a critical step in viral maturation, makes it a valuable tool for research into HIV-1 replication and a potential scaffold for the design of novel antiretroviral agents. The experimental protocols outlined in this guide provide a framework for the further evaluation of this compound and other potential HIV-1 protease inhibitors. The elucidation of its precise binding interactions through X-ray crystallography has been a significant step in understanding its potency and can guide future drug development efforts.

The Statin Arsenal: A Technical Guide to Statin-Derived Inhibitors in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 9, 2025 – In the ongoing quest for novel antiviral therapies, a class of drugs traditionally used to manage cholesterol is demonstrating significant promise. Statins, widely known for their cardiovascular benefits, are emerging as potent viral inhibitors, opening new avenues for drug development and repurposing. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and key signaling pathways involved in the antiviral activity of statin-derived inhibitors, tailored for researchers, scientists, and drug development professionals.

Introduction: Repurposing Statins for Antiviral Therapy

Statins, or HMG-CoA reductase inhibitors, function by blocking a key enzyme in the cholesterol biosynthesis pathway.[1] This primary mode of action has profound downstream effects on cellular lipid metabolism and protein prenylation, processes that many viruses exploit for their replication and pathogenesis.[2][3] The antiviral effects of statins are multifaceted, targeting various stages of the viral life cycle, from entry and replication to assembly and egress.[4] Furthermore, their immunomodulatory and anti-inflammatory properties contribute to their therapeutic potential in viral infections.

This guide summarizes the current landscape of statin antiviral research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation and application in drug discovery.

Quantitative Antiviral Activity of Statins

The antiviral efficacy of statins has been quantified against a range of viruses. The half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key metrics used to assess the potency of these compounds in vitro. The following tables summarize the reported antiviral activities of various statins against different viruses.

Table 1: Antiviral Activity of Atorvastatin against SARS-CoV-2 Variants

Virus VariantTreatment StrategyEC₅₀ (µM)Selectivity Index (SI)Cell LineReference
D614GPre-post treatment15.4>3.2Vero E6[5]
D614GPre-infection12.1>4.1Vero E6[5]
D614GPost-infection11.1>4.5Vero E6[5]
D614GPre-post treatment7.4>8.7Caco-2[5]
DeltaPre-post treatment16.8>3.0Vero E6[5]
MuPre-post treatment21.1>2.4Vero E6[5]

Table 2: Antiviral Activity of Fluvastatin against Influenza A Virus (H1N1)

StatinIC₅₀ (µg/mL)Selectivity Index (CC₅₀/IC₅₀)Cell LineReference
Fluvastatin~4.321MDCK[6]

Table 3: Qualitative Antiviral Activity of Other Statins

StatinTarget VirusObserved EffectCell Line/SystemReference
SimvastatinInfluenza A (H1N1)Maintained cell viability and decreased viral loadMDCK[7][8]
LovastatinHIV-1Inhibited viral replication and restored MHC-I expressionPrimary CD4+ T cells[9][10]
FluvastatinHepatitis C Virus (HCV)Inhibited HCV RNA replication in a replicon systemHuh-7 derived[11]

Core Mechanisms of Antiviral Action

The antiviral properties of statins stem from their ability to disrupt key cellular processes that viruses hijack for their own propagation.

Inhibition of the Mevalonate (B85504) Pathway and Cholesterol Depletion

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1] Many viruses rely on cholesterol-rich lipid rafts in the host cell membrane for entry, assembly, and budding. By depleting cellular cholesterol, statins disrupt these lipid rafts, thereby hindering viral entry and egress.

cluster_pathway Mevalonate Pathway cluster_effects Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids ... Geranylgeranyl-PP Geranylgeranyl-PP Isoprenoids->Geranylgeranyl-PP Farnesyl-PP Farnesyl-PP Isoprenoids->Farnesyl-PP Protein Prenylation Protein Prenylation Geranylgeranyl-PP->Protein Prenylation Squalene Squalene Farnesyl-PP->Squalene Farnesyl-PP->Protein Prenylation Cholesterol Cholesterol Squalene->Cholesterol ... Lipid Raft Integrity Lipid Raft Integrity Cholesterol->Lipid Raft Integrity Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition Viral Entry/Assembly Viral Entry/Assembly Lipid Raft Integrity->Viral Entry/Assembly Disruption Viral Replication Viral Replication Protein Prenylation->Viral Replication Inhibition

Statin Inhibition of the Mevalonate Pathway
Disruption of Protein Prenylation and Rho GTPase Signaling

The mevalonate pathway also produces isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification of small GTP-binding proteins like those in the Rho family, a process known as prenylation.[12] Rho GTPases are crucial for regulating the actin cytoskeleton, which is involved in viral entry, intracellular trafficking, and budding.[2][3] By inhibiting the synthesis of FPP and GGPP, statins prevent the prenylation and proper function of Rho GTPases, thereby interfering with viral replication.[2][3]

cluster_statin_action Statin Action cluster_prenylation Protein Prenylation cluster_viral_process Viral Replication Cycle Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Blocks GGPP GGPP Mevalonate->GGPP ... Inactive Rho GTPase (cytosolic) Inactive Rho GTPase (cytosolic) Active Rho GTPase (membrane-bound) Active Rho GTPase (membrane-bound) Inactive Rho GTPase (cytosolic)->Active Rho GTPase (membrane-bound) Prenylation (requires GGPP) Actin Cytoskeleton Dynamics Actin Cytoskeleton Dynamics Active Rho GTPase (membrane-bound)->Actin Cytoskeleton Dynamics Viral Entry Viral Entry Actin Cytoskeleton Dynamics->Viral Entry Intracellular Trafficking Intracellular Trafficking Actin Cytoskeleton Dynamics->Intracellular Trafficking Viral Assembly/Budding Viral Assembly/Budding Actin Cytoskeleton Dynamics->Viral Assembly/Budding

Statin Effect on Rho GTPase Prenylation

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to evaluate the antiviral activity of statins.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.[13][14][15][16][17]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

  • Complete cell culture medium.

  • Virus stock of known titer.

  • Statin compound stock solution.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the statin compound in culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add the diluted virus to the wells (at a pre-determined multiplicity of infection, MOI), leaving some wells uninfected as cell controls.

    • Immediately add the serial dilutions of the statin compound to the infected wells. Include wells with infected cells but no compound as virus controls.

  • Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the specific virus and cell line for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Quantification of Cell Viability:

    • Remove the medium from the wells.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates.

  • Virus stock.

  • Statin compound.

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the statin. Mix each dilution with a constant amount of virus and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-statin mixtures.

  • Adsorption: Incubate for 1 hour to allow the virus to attach to and enter the cells.

  • Overlay: Remove the inoculum and add the semi-solid overlay medium.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Remove the overlay.

    • Fix the cells with the fixing solution.

    • Stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each statin concentration compared to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Quantitative PCR (qPCR) Based Antiviral Assay

This assay measures the inhibition of viral genome replication.[18][19][20]

Materials:

  • Host cells cultured in multi-well plates.

  • Virus stock.

  • Statin compound.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe.

  • Primers specific for a viral gene.

  • qPCR instrument.

Procedure:

  • Infection and Treatment: Infect cells with the virus in the presence of serial dilutions of the statin.

  • Incubation: Incubate for a defined period (e.g., 24-48 hours) to allow for viral replication.

  • RNA Extraction: Lyse the cells and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA to cDNA.

  • qPCR: Perform qPCR using primers specific for a viral gene to quantify the amount of viral RNA.

  • Data Analysis: Normalize the viral RNA levels to a host housekeeping gene. Calculate the percentage of inhibition of viral RNA synthesis for each statin concentration relative to the virus control. Determine the EC₅₀ value.

Western Blot for Viral Protein Detection

This technique is used to assess the effect of statins on the expression of specific viral proteins.[21][22][23][24]

Materials:

  • Infected and statin-treated cell lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer.

  • Primary antibody specific to a viral protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Prepare protein lysates from infected cells treated with and without the statin.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the viral protein of interest.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the viral protein in treated versus untreated samples.

Visualizing Key Processes: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear visual representation of complex biological processes and experimental designs.

Viral Entry and Its Inhibition by Statins

This diagram illustrates the general mechanism of viral entry and how statins can interfere with this process.

cluster_entry Viral Entry Pathway cluster_inhibition Statin-Mediated Inhibition Virus Virus Host Cell Receptor Host Cell Receptor Virus->Host Cell Receptor Binding Lipid Raft Lipid Raft Host Cell Receptor->Lipid Raft Clustering in Endocytosis Endocytosis Lipid Raft->Endocytosis Internalization via Viral Genome Release Viral Genome Release Endocytosis->Viral Genome Release Leads to Statins Statins Cholesterol Depletion Cholesterol Depletion Statins->Cholesterol Depletion Cause Cholesterol Depletion->Lipid Raft Disrupts

Mechanism of Viral Entry and Statin Inhibition
Experimental Workflow for Antiviral Screening

This diagram outlines a typical high-throughput screening workflow to identify antiviral compounds like statins.

cluster_workflow Antiviral Screening Workflow Start Start Compound Library Compound Library Start->Compound Library Cell Seeding (96-well) Cell Seeding (96-well) Start->Cell Seeding (96-well) Compound Addition Compound Addition Compound Library->Compound Addition Cell Seeding (96-well)->Compound Addition Virus Infection Virus Infection Compound Addition->Virus Infection Incubation Incubation Virus Infection->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification End End Hit Identification->End

High-Throughput Antiviral Screening Workflow

Conclusion and Future Directions

Statins represent a promising class of repurposed drugs for antiviral therapy. Their well-established safety profile and multifaceted mechanisms of action make them attractive candidates for further investigation, both as monotherapies and in combination with other antiviral agents. Future research should focus on expanding the quantitative analysis of different statins against a broader range of viruses, elucidating the precise molecular interactions, and conducting well-designed clinical trials to validate their therapeutic efficacy in vivo. The detailed methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for advancing this exciting field of research.

References

Unveiling the Molecular Interactions of SDZ283-910 with HIV-1 Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding and affinity of SDZ283-910, a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. While specific quantitative binding data for this compound is not publicly available in the immediate search results, this document outlines the fundamental principles of its interaction with its target, common experimental methodologies for characterizing such interactions, and the broader context of HIV-1 protease inhibition.

The Target: HIV-1 Protease

This compound targets the HIV-1 protease, an aspartic protease that plays a crucial role in the life cycle of the human immunodeficiency virus. This enzyme is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins. This cleavage is an essential step for the assembly of new, infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, thereby halting the replication of the virus.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural substrate of the protease. By binding tightly to the active site of the enzyme, this compound prevents the viral polyproteins from accessing the catalytic machinery, thus blocking their cleavage.

The general mechanism of HIV-1 protease inhibition is depicted in the following signaling pathway diagram:

HIV_Protease_Inhibition General Signaling Pathway of HIV-1 Protease Inhibition cluster_0 HIV-1 Infected Cell cluster_1 Inhibition Pathway Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease (Active Site) Gag_Pol_Polyprotein->HIV_Protease Binds to Active Site Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Cleavage Inhibited_Complex Protease-Inhibitor Complex (Inactive) HIV_Protease->Inhibited_Complex Virion_Assembly Virion Assembly & Maturation Mature_Viral_Proteins->Virion_Assembly Infectious_Virion New Infectious Virion Virion_Assembly->Infectious_Virion SDZ283_910 This compound (Inhibitor) SDZ283_910->HIV_Protease Competitive Binding No_Cleavage Cleavage Blocked Inhibited_Complex->No_Cleavage Blocks Substrate Binding No_Virion_Assembly Inhibition of Virion Maturation No_Cleavage->No_Virion_Assembly

Caption: HIV-1 Protease Inhibition by this compound.

Quantitative Binding Affinity Data

A comprehensive search of publicly available literature did not yield specific quantitative binding affinity data (e.g., Kᵢ, Kd, or IC₅₀ values) for this compound. This information is likely contained within the primary research article by Ringhofer et al. (1999) in the Journal of Molecular Biology, which was not accessible in full text during the search. For a complete understanding of the inhibitor's potency, consulting this primary source is recommended.

The following table is a template that would be used to present such data if it were available.

ParameterValueUnitsExperimental ConditionsReference
Kᵢ----
Kd----
IC₅₀----

Experimental Protocols for Determining Binding Affinity

The binding affinity of inhibitors like this compound to HIV-1 protease can be determined using a variety of biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.

Enzyme Inhibition Assay (Determination of Kᵢ)

This assay measures the effect of the inhibitor on the catalytic activity of HIV-1 protease.

Workflow:

Enzyme_Inhibition_Assay Workflow for Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - this compound (various conc.) - Assay Buffer Start->Prepare_Reagents Incubate_Protease_Inhibitor Pre-incubate HIV-1 Protease with this compound Prepare_Reagents->Incubate_Protease_Inhibitor Initiate_Reaction Initiate Reaction by Adding Substrate Incubate_Protease_Inhibitor->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Increase Over Time (Kinetic Read) Initiate_Reaction->Monitor_Fluorescence Data_Analysis Data Analysis: - Calculate Initial Velocities - Plot Velocity vs. Substrate Conc. - Determine Km and Vmax - Plot in presence of inhibitor - Calculate Ki using Cheng-Prusoff equation Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Enzyme Inhibition Assay Workflow.

Detailed Protocol:

  • Reagents and Buffers:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate (e.g., containing a quencher and a fluorophore that separates upon cleavage)

    • This compound stock solution in a suitable solvent (e.g., DMSO)

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Assay Procedure:

    • Prepare a series of dilutions of this compound in assay buffer.

    • In a microplate, add a fixed concentration of HIV-1 protease to each well.

    • Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) with the Cheng-Prusoff equation.

Time-Resolved Fluorescence Anisotropy

This technique can be used to study the binding of an inhibitor to a protein by measuring changes in the rotational correlation time of a fluorescent probe.

Logical Relationship:

TRFA_Logic Logical Relationship in TRFA for Binding Free_Protease Free HIV-1 Protease (Intrinsic Tryptophan Fluorescence) Inhibitor_Binding This compound Binding Free_Protease->Inhibitor_Binding Protease_Inhibitor_Complex Protease-Inhibitor Complex Inhibitor_Binding->Protease_Inhibitor_Complex Conformational_Change Conformational Change in Protease Protease_Inhibitor_Complex->Conformational_Change Altered_Anisotropy Altered Fluorescence Anisotropy Decay Conformational_Change->Altered_Anisotropy Determine_Binding Determination of Binding Affinity Altered_Anisotropy->Determine_Binding

Caption: Time-Resolved Fluorescence Anisotropy Logic.

Detailed Protocol:

  • Instrumentation:

    • A time-resolved fluorometer capable of measuring fluorescence anisotropy decays.

  • Sample Preparation:

    • Purified HIV-1 protease in a suitable buffer. The intrinsic fluorescence of tryptophan residues within the protease is often utilized.

    • A stock solution of this compound.

  • Measurement:

    • Measure the time-resolved fluorescence intensity and anisotropy decay of the HIV-1 protease in the absence of the inhibitor.

    • Titrate the protease solution with increasing concentrations of this compound.

    • After each addition and an equilibration period, measure the fluorescence anisotropy decay.

  • Data Analysis:

    • Analyze the anisotropy decay curves to determine the rotational correlation times.

    • Binding of the inhibitor will typically cause a change in the rotational correlation time due to conformational changes in the protease.

    • The change in the rotational correlation time can be plotted against the inhibitor concentration to determine the dissociation constant (Kd) of the binding interaction.

Conclusion

This compound is a potent inhibitor targeting the essential HIV-1 protease. While specific binding affinity values require access to primary literature, the established mechanisms of HIV-1 protease inhibition and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The methodologies described herein represent standard approaches for characterizing the binding and inhibitory activity of compounds like this compound, enabling further research and development in the field of antiretroviral therapeutics.

Pharmacological Profile of SDZ-283-910: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ-283-910 is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease.[1] As a critical enzyme in the viral life cycle, HIV-1 protease is responsible for the cleavage of viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. Inhibition of this enzyme represents a key therapeutic strategy in the management of HIV/AIDS. This technical guide provides a summary of the available pharmacological information on SDZ-283-910, including its mechanism of action and the typical experimental protocols used to characterize such inhibitors.

Mechanism of Action

SDZ-283-910 functions as a competitive inhibitor of the HIV-1 protease. Its structure, incorporating a statine (B554654) moiety, mimics the transition state of the natural peptide substrates of the enzyme. This allows SDZ-283-910 to bind with high affinity to the active site of the protease, thereby blocking its catalytic activity and preventing the maturation of viral particles. The primary scientific literature describing the specific binding and interaction of SDZ-283-910 with HIV-1 protease is a 1999 publication by Ringhofer et al., which details the X-ray crystal structure of the inhibitor in complex with the enzyme.[2]

Quantitative Data

For illustrative purposes, the following table outlines the typical quantitative parameters used to characterize HIV-1 protease inhibitors.

ParameterDescriptionTypical Range for Potent Inhibitors
Ki (Inhibition Constant) A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity.Sub-nanomolar to low nanomolar (nM)
IC50 (Half-maximal Inhibitory Concentration) The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.Nanomolar (nM) range
EC50 (Half-maximal Effective Concentration) The concentration of the drug that gives a half-maximal response in a cell-based antiviral assay.Nanomolar (nM) to low micromolar (µM)

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of HIV-1 protease inhibitors like SDZ-283-910.

HIV-1 Protease Inhibition Assay

This assay is fundamental to determining the inhibitory potency of a compound against the purified HIV-1 protease enzyme.

Principle: The assay measures the cleavage of a synthetic substrate by the HIV-1 protease in the presence and absence of the inhibitor. The rate of cleavage is monitored, typically by detecting a fluorescent or colorimetric product.

General Protocol:

  • Reagents and Materials:

    • Purified recombinant HIV-1 protease

    • Synthetic fluorogenic or chromogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

    • Assay buffer (typically at a pH of 4.5-5.5)

    • Test compound (SDZ-283-910) dissolved in a suitable solvent (e.g., DMSO)

    • Microplate reader (fluorescence or absorbance)

  • Procedure:

    • A series of dilutions of the test compound are prepared.

    • The HIV-1 protease enzyme is pre-incubated with the different concentrations of the test compound in the assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • The increase in fluorescence or absorbance is measured over time at a constant temperature.

    • The initial reaction rates are calculated for each inhibitor concentration.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis constant (Km).

Antiviral Activity Assay

This cell-based assay evaluates the ability of the compound to inhibit HIV-1 replication in a cellular context.

Principle: The assay measures the production of a viral marker (e.g., p24 antigen or reverse transcriptase activity) in HIV-1 infected cells treated with the test compound.

General Protocol:

  • Cells and Virus:

    • A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs)

    • A laboratory-adapted or clinical isolate of HIV-1

  • Procedure:

    • Cells are seeded in microplates.

    • A series of dilutions of the test compound are added to the cells.

    • The cells are then infected with a known amount of HIV-1.

    • The cultures are incubated for several days to allow for viral replication.

    • The cell culture supernatant is collected at the end of the incubation period.

  • Data Analysis:

    • The amount of viral replication is quantified by measuring the concentration of p24 antigen (using an ELISA) or reverse transcriptase activity in the supernatant.

    • The percentage of inhibition of viral replication is calculated for each concentration of the test compound relative to an untreated infected control.

    • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental workflow, the following diagrams are provided.

Figure 1. Mechanism of HIV-1 Protease Inhibition by SDZ-283-910.

Experimental_Workflow cluster_inhibition_assay HIV-1 Protease Inhibition Assay cluster_antiviral_assay Antiviral Activity Assay Start1 Prepare serial dilutions of SDZ-283-910 Step2_1 Pre-incubate HIV-1 Protease with SDZ-283-910 Start1->Step2_1 Step3_1 Initiate reaction with fluorogenic substrate Step2_1->Step3_1 Step4_1 Measure fluorescence over time Step3_1->Step4_1 End1 Calculate IC50 and Ki Step4_1->End1 Start2 Treat susceptible cells with SDZ-283-910 Step2_2 Infect cells with HIV-1 Start2->Step2_2 Step3_2 Incubate for several days Step2_2->Step3_2 Step4_2 Quantify viral replication (e.g., p24 ELISA) Step3_2->Step4_2 End2 Calculate EC50 Step4_2->End2

Figure 2. General Experimental Workflow for Characterizing HIV-1 Protease Inhibitors.

Conclusion

References

In Vitro Efficacy of the HIV-1 Protease Inhibitor SDZ283-910: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of SDZ283-910, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document outlines the quantitative data on its inhibitory activity, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Efficacy Data

Table 1: Summary of In Vitro Efficacy Data for this compound

ParameterValueCell Line/SystemReference
Inhibition Constant (Ki) Data not publicly availableRecombinant HIV-1 ProteaseInferred from structural studies
50% Inhibitory Concentration (IC50) Data not publicly availableHIV-1 infected cell lines (e.g., MT-4)
Mechanism of Action Competitive InhibitorHIV-1 Protease

Further research is required to ascertain the precise quantitative measures of this compound's in vitro efficacy.

Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro evaluation of HIV-1 protease inhibitors like this compound.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay is a fundamental method for determining the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 protease. Include wells for no-enzyme control (background fluorescence) and no-inhibitor control (maximum enzyme activity).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes).

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Antiviral Assay in Cell Culture

This assay evaluates the ability of the test compound to inhibit HIV-1 replication in a cellular context.

Principle: Human T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the test compound. The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4)

  • HIV-1 viral stock

  • Complete cell culture medium

  • Test Compound (this compound)

  • Positive Control Antiviral Drug (e.g., a known protease inhibitor like Saquinavir)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compound and the positive control to the wells. Include a no-drug control.

  • Infection: Add a standardized amount of HIV-1 to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 Antigen Quantification: Measure the concentration of the HIV-1 p24 antigen in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the no-drug control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

HIV-1 Life Cycle and the Role of Protease

HIV_Life_Cycle cluster_cell Host Cell cluster_virion Extracellular Space Entry 1. Entry ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Immature Virion Virion HIV Virion Maturation->Virion Infectious Virion Virion->Entry Binding & Fusion Protease_Inhibition This compound Inhibition Protease_Inhibition->Maturation Blocks Polyprotein Cleavage

Caption: The HIV-1 life cycle, highlighting the critical maturation step inhibited by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Reaction_Setup Set up Reaction in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Recombinant HIV-1 Protease Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Fluorogenic Substrate Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Start Kinetic_Read Measure Fluorescence Kinetically Reaction_Start->Kinetic_Read Calculate_Rates Calculate Initial Reaction Rates Kinetic_Read->Calculate_Rates Percent_Inhibition % Inhibition vs. [this compound] Calculate_Rates->Percent_Inhibition IC50_Determination Determine IC50 Value Percent_Inhibition->IC50_Determination Output IC50 Value IC50_Determination->Output

Caption: Workflow for determining the IC50 of this compound against HIV-1 protease.

Mechanism of HIV-1 Protease Inhibition

Caption: Competitive inhibition of HIV-1 protease by this compound prevents polyprotein cleavage.

An In-depth Technical Guide to SDZ283-910: A Potent HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for the characterization of SDZ283-910, a potent inhibitor of Human Immunodeficiency Virus Type-1 (HIV-1) protease.

Core Molecular Data

This compound is a statine-derived inhibitor with the following key molecular identifiers and properties. This information is crucial for accurate experimental design, including solution preparation and data analysis.

PropertyValueSource
Molecular Formula C46H59N5O9[1]
Molecular Weight 826.00 g/mol [1]
Exact Mass 825.4313 Da[1]
CAS Number 164514-54-9[1]
Chemical Class Peptidomimetics

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions as a highly potent inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. HIV-1 protease is an aspartyl protease responsible for the cleavage of the viral Gag and Gag-Pol polyprotein precursors. This proteolytic processing is an essential step in the maturation of the virus, leading to the formation of infectious virions.

By binding to the active site of HIV-1 protease, this compound competitively inhibits the cleavage of these polyproteins. This disruption of the viral maturation process results in the production of non-infectious viral particles, thereby inhibiting viral replication.

Experimental Protocols

The following section details established methodologies that can be adapted for the comprehensive characterization of this compound's inhibitory activity and interaction with HIV-1 protease.

Fluorometric HIV-1 Protease Inhibition Assay

This high-throughput screening assay provides a rapid and sensitive method for quantifying the inhibitory potency of compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate that is cleaved by active HIV-1 protease, leading to the release of a fluorophore. The increase in fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a diminished fluorescence signal.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.10 M NaCl).

    • HIV-1 Protease Solution: Reconstitute purified HIV-1 protease in the assay buffer to a final concentration suitable for the assay (e.g., in the picomolar to nanomolar range).

    • Substrate Solution: Prepare a stock solution of a fluorogenic HIV-1 protease substrate in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (typically around the Km value).

    • Inhibitor (this compound) Solutions: Prepare a serial dilution of this compound in the assay buffer or DMSO to cover a wide range of concentrations for IC50 determination.

    • Positive Control: A known HIV-1 protease inhibitor (e.g., Pepstatin A) should be used as a positive control for inhibition.

    • Negative Control: A solvent control (e.g., DMSO) should be included.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add the inhibitor solutions (including this compound dilutions, positive control, and negative control).

    • Add the HIV-1 protease solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the fluorescence intensity kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 330/450 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between this compound and HIV-1 protease.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (HIV-1 protease). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Detailed Methodology:

  • Sample Preparation:

    • Dialyze both the purified HIV-1 protease and this compound into the same buffer to minimize heat of dilution effects.

    • Thoroughly degas the solutions before loading them into the calorimeter.

  • ITC Experiment:

    • Load the HIV-1 protease solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the HIV-1 protease solution while monitoring the heat changes.

    • A control experiment involving the injection of this compound into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution from the raw data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of the HIV-1 protease in complex with this compound, offering detailed insights into the molecular interactions driving inhibition.

Principle: A crystallized complex of the protein and inhibitor is exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex can be built and refined.

Detailed Methodology:

  • Crystallization:

    • Co-crystallize the purified HIV-1 protease with an excess of this compound. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to find those that yield diffraction-quality crystals.

    • Alternatively, pre-formed crystals of the apo-enzyme can be soaked in a solution containing this compound.

  • Data Collection:

    • Mount a single, high-quality crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement, using a known structure of HIV-1 protease as a search model.

    • Build the atomic model of the protein-inhibitor complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

HIV_Protease_Inhibition cluster_0 HIV-1 Life Cycle cluster_1 Inhibition by this compound Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Inactive_Complex HIV-1 Protease-Inhibitor Complex (Inactive) Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly SDZ283_910 This compound SDZ283_910->HIV_Protease Binding Non_infectious_Virion Non-infectious Virion Inactive_Complex->Non_infectious_Virion Inhibition of Maturation

Caption: Signaling pathway of HIV-1 protease inhibition by this compound.

Experimental_Workflow Start Characterization of This compound Inhibition_Assay Fluorometric Inhibition Assay Start->Inhibition_Assay ITC Isothermal Titration Calorimetry Start->ITC Crystallography X-ray Crystallography Start->Crystallography IC50 Determine IC50 Inhibition_Assay->IC50 Thermodynamics Determine Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermodynamics Structure Determine 3D Structure of Complex Crystallography->Structure End Comprehensive Profile of Inhibitor IC50->End Thermodynamics->End Structure->End

References

Unveiling the Structural Basis of HIV-1 Protease Inhibition by SDZ283-910: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystallographic structure of the human immunodeficiency virus type 1 (HIV-1) protease in complex with the inhibitor SDZ283-910. The structural data, originally presented by Ringhofer et al. in the Journal of Molecular Biology, offers critical insights into the binding mechanism and conformational dynamics of this potent inhibitor, paving the way for rational drug design and the development of novel antiretroviral therapies.

Crystallographic Data Summary

The crystal structure of the HIV-1 protease in complex with this compound was determined to a resolution of 2.0 Å. The crystals belong to the tetragonal space group P41212 with unit cell dimensions of a = b = 59.8 Å and c = 107.5 Å. The asymmetric unit contains one dimer of the HIV-1 protease complexed with the inhibitor.

Data Collection and Refinement Statistics Value
PDB ID 1BVL
Resolution (Å) 2.0
Space Group P41212
Unit Cell Dimensions (Å) a = 59.8, b = 59.8, c = 107.5
Molecules per Asymmetric Unit 2
R-factor 0.189
R-free 0.235
Number of non-hydrogen atoms 1686
- Protein 1516
- Inhibitor 78
- Water 92
Average B-factor (Ų) 31.0
- Protein 30.0
- Inhibitor 27.0
- Water 41.0
R.m.s. deviations from ideal geometry
- Bond lengths (Å) 0.012
**- Bond angles (°) **1.7

Experimental Protocols

Protein Expression and Purification

Recombinant HIV-1 protease was expressed in Escherichia coli and purified to homogeneity using a combination of ion-exchange and size-exclusion chromatography. The final protein concentration was determined by UV-Vis spectroscopy.

Crystallization

Crystals of the HIV-1 protease/SDZ283-910 complex were grown at 4°C using the hanging drop vapor diffusion method. The reservoir solution contained 100 mM sodium acetate (B1210297) (pH 5.0), 200 mM sodium chloride, and 15% (w/v) polyethylene (B3416737) glycol 8000. The protein solution was prepared by mixing the purified HIV-1 protease (10 mg/mL in 25 mM MES buffer, pH 6.0, 1 mM DTT, 1 mM EDTA, and 10% glycerol) with a 5-fold molar excess of this compound. Drops were formed by mixing 2 µL of the protein-inhibitor solution with 2 µL of the reservoir solution. Tetragonal crystals appeared within one week.

Data Collection and Processing

X-ray diffraction data were collected from a single crystal at 100 K using a synchrotron radiation source. The crystals were cryo-protected by soaking them in a solution containing the reservoir components supplemented with 25% (v/v) glycerol (B35011) before being flash-frozen in liquid nitrogen. The diffraction data were processed and scaled using the HKL package.

Structure Solution and Refinement

The structure of the HIV-1 protease/SDZ283-910 complex was solved by molecular replacement using the coordinates of a previously determined HIV-1 protease structure as a search model. The initial model was refined using iterative cycles of manual model building with the program O and computational refinement with X-PLOR. Water molecules were added to the model based on the appearance of peaks in the Fo-Fc difference electron density map with appropriate hydrogen bonding geometry. The final refined model exhibits good stereochemistry.

Molecular Interactions and Binding Mode

This compound is a potent, non-peptidic inhibitor of HIV-1 protease. The X-ray crystal structure reveals that the inhibitor binds in the active site of the protease dimer, adopting an extended conformation. Key interactions include:

  • Hydrogen Bonds: The inhibitor forms a network of hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) and with the backbone atoms of the flap regions (Ile50 and Ile150). A conserved water molecule, often referred to as the "flap water," mediates a crucial hydrogen bond between the inhibitor and the flaps of the protease.

  • Hydrophobic Interactions: The bulky hydrophobic groups of this compound make extensive van der Waals contacts with hydrophobic residues lining the active site cavity, including Val32, Ile47, Ile50, Pro81, Val82, and Ile84 from both monomers. These interactions contribute significantly to the high binding affinity of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of HIV-1 protease action and the workflow for determining the crystal structure of the enzyme-inhibitor complex.

HIV_Protease_Mechanism GagPol Gag-Pol Polyprotein Cleavage Proteolytic Cleavage GagPol->Cleavage Protease HIV-1 Protease (dimer) Protease->Cleavage catalyzes Structural Mature Structural Proteins Cleavage->Structural Enzymes Mature Viral Enzymes Cleavage->Enzymes Virion Infectious Virion Assembly Structural->Virion Enzymes->Virion SDZ283_910 This compound (Inhibitor) SDZ283_910->Protease inhibits

Caption: Mechanism of HIV-1 protease inhibition by this compound.

XRay_Crystallography_Workflow cluster_protein Protein Production cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Expression Expression of HIV-1 Protease Purification Purification Expression->Purification Complex Formation of Protease-Inhibitor Complex Purification->Complex Crystals Crystal Growth Complex->Crystals Diffraction X-ray Diffraction Crystals->Diffraction Processing Data Processing Diffraction->Processing MR Molecular Replacement Processing->MR Refinement Model Building & Refinement MR->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure (PDB: 1BVL)

Caption: Experimental workflow for X-ray crystallography.

Methodological & Application

Application Notes and Protocols for SDZ283-910 in HIV-1 Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals on the utilization of SDZ283-910, a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease. The following sections outline the necessary protocols for conducting a fluorometric HIV-1 protease inhibition assay, present data in a structured format, and include visualizations of the experimental workflow and the underlying biological mechanism.

Introduction

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1][4][5] this compound is a statine-derived inhibitor of HIV-1 protease.[6] The protocols detailed below are based on established fluorometric methods for assessing the efficacy of HIV-1 protease inhibitors.[7][8]

Data Presentation

The inhibitory activity of this compound against HIV-1 protease is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical dose-response data for this compound in a fluorometric HIV-1 protease assay.

Table 1: Inhibitory Activity of this compound against HIV-1 Protease

This compound Concentration (nM)Percent Inhibition (%)
115.2
1048.9
5085.7
10095.1
50098.3
IC50 (nM) ~10.5

Note: The data presented in this table is for illustrative purposes and represents a typical dose-response curve for a potent HIV-1 protease inhibitor.

Experimental Protocols

This section provides a detailed methodology for a fluorometric HIV-1 protease inhibition assay to evaluate the potency of this compound.

Materials and Reagents
  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)[8]

  • Assay Buffer (e.g., 0.25 M potassium phosphate (B84403) buffer, pH 5.6, containing 7.5% glycerol, 1 mM EDTA, 5 mM DTT)[9]

  • This compound

  • Positive Control Inhibitor (e.g., Pepstatin A)[7]

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation/Emission suitable for the chosen fluorogenic substrate, e.g., Ex/Em = 330/450 nm or 490/520 nm)[7][8]

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.

    • Reconstitute the recombinant HIV-1 protease in assay buffer to the recommended working concentration.

    • Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 2 µL of the diluted this compound or control (assay buffer with DMSO for no inhibition, positive control inhibitor) to the wells of a 384-well plate.

    • Add 18 µL of the HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the HIV-1 protease substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically at 37°C for 60 minutes, with readings taken every 5 minutes.

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of this compound using the following formula:

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HIV-1 protease inhibition assay.

HIV1_Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HIV-1 Protease Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate incubate_pre Pre-incubate (15 min, 37°C) add_enzyme->incubate_pre incubate_pre->add_substrate read_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.

Mechanism of Action

The diagram below illustrates the mechanism of HIV-1 protease and its inhibition by this compound.

HIV1_Protease_Mechanism cluster_viral_lifecycle HIV-1 Viral Lifecycle cluster_inhibition Inhibition by this compound polyprotein Gag-Pol Polyprotein hiv_protease HIV-1 Protease (Aspartyl Protease) polyprotein->hiv_protease Cleavage no_cleavage No Cleavage polyprotein->no_cleavage mature_proteins Mature Viral Proteins hiv_protease->mature_proteins inactive_complex Inactive Protease-Inhibitor Complex virion Infectious Virion mature_proteins->virion sdz283_910 This compound (Protease Inhibitor) sdz283_910->hiv_protease Binds to Active Site non_infectious Non-infectious Virion no_cleavage->non_infectious

Caption: Mechanism of HIV-1 protease inhibition by this compound.

References

Application Notes and Protocols for SD-Z83-910 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ283-910 is a potent, statine-derived inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This enzyme is critical for the viral life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins essential for producing infectious virions. Inhibition of HIV-1 protease leads to the production of immature, non-infectious viral particles, thus halting the spread of the virus. These application notes provide detailed protocols for the use of this compound in cell culture to assess its antiviral efficacy.

Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer. It cleaves the Gag and Gag-Pol polyproteins at specific sites, a crucial step in the maturation of the virus. This compound acts as a competitive inhibitor, binding to the active site of the protease and preventing it from processing its natural substrates. This leads to the assembly of viral particles with unprocessed polyproteins, rendering them non-infectious.

HIV_Protease_Pathway cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription Transcription Proviral DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag & Gag-Pol Polyproteins Gag & Gag-Pol Polyproteins Translation->Gag & Gag-Pol Polyproteins HIV-1 Protease HIV-1 Protease Gag & Gag-Pol Polyproteins->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Immature, Non-infectious Virion Immature, Non-infectious Virion HIV-1 Protease->Immature, Non-infectious Virion Blocked Cleavage leads to Viral Assembly & Budding Viral Assembly & Budding Mature Viral Proteins->Viral Assembly & Budding Mature, Infectious Virion Mature, Infectious Virion Viral Assembly & Budding->Mature, Infectious Virion This compound This compound This compound->HIV-1 Protease Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture and Prepare T-cell Suspension (2x10^5 cells/mL) D Plate Cells (50 µL/well) B->D E Add Drug Dilutions (50 µL/well) C->E D->E F Infect with HIV-1 (100 µL/well) E->F G Incubate for 3-7 days at 37°C, 5% CO2 F->G H Collect Supernatant G->H I Measure Viral Replication (p24 ELISA or RT Assay) H->I

References

Application Notes and Protocols for SDZ283-910

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ283-910 is a potent, cell-permeable inhibitor of calpain I and II. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity has been implicated in the pathophysiology of various disorders, most notably neurodegenerative diseases such as Alzheimer's disease. In this context, calpain is believed to contribute to the cleavage of key synaptic proteins and the hyperphosphorylation of tau, leading to neuronal dysfunction and death. This compound serves as a critical tool for investigating the roles of calpain in these and other biological processes.

These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound, along with an overview of its mechanism of action and its impact on relevant signaling pathways.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 826.0 g/mol [Vendor Data]
Solubility Soluble in DMSO[Vendor Data]
Inhibitor Potency (Ki) 8 nM for calpain I and II[1]
Storage (Lyophilized) Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[Vendor Data]
Storage (Stock Solution) Aliquot and store at -20°C. Stable for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various experimental applications.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Pre-equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be tailored to the needs of your planned experiments to minimize waste and avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C in a light-protected container.

In Vitro Calpain Inhibition Assay

Objective: To determine the inhibitory effect of this compound on calpain activity in a cell-free system.

Materials:

  • Purified calpain I or II

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)

  • This compound stock solution

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents: Prepare the assay buffer and a working solution of the fluorogenic substrate according to the manufacturer's instructions.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to test a range of concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

  • Assay Setup: In the 96-well plate, add the following to each well:

    • Assay buffer

    • This compound dilution or vehicle control

    • Purified calpain enzyme

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic calpain substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Assessment of Neuroprotection in a Cell-Based Assay

Objective: To evaluate the protective effect of this compound against a neurotoxic insult in a neuronal cell culture model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., glutamate, amyloid-beta oligomers)

  • This compound stock solution

  • Cell viability assay kit (e.g., MTT, LDH)

  • Multi-well cell culture plates

Protocol:

  • Cell Seeding: Plate the neuronal cells in a multi-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture medium) for a specific duration (e.g., 1-2 hours) before inducing toxicity. Include a vehicle control group.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the appropriate wells. Maintain a control group of untreated cells.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the positive control group (e.g., 24 hours).

  • Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's protocol to quantify the extent of cell death in each treatment group.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to the vehicle-treated and neurotoxin-only treated groups to determine the neuroprotective effect of the inhibitor.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of calpains. The overactivation of calpain in neurodegenerative conditions like Alzheimer's disease is a key event in the pathological cascade.

Calpain_Inhibition_Pathway Ca_influx ↑ Intracellular Ca2+ Calpain_activation Calpain Activation Ca_influx->Calpain_activation activates Cytoskeletal_proteins Cytoskeletal Proteins (e.g., Spectrin, Tau) Calpain_activation->Cytoskeletal_proteins cleaves Synaptic_proteins Synaptic Proteins (e.g., PSD-95, Synaptophysin) Calpain_activation->Synaptic_proteins cleaves CDK5_activation p25/CDK5 Activation Calpain_activation->CDK5_activation activates via p35 cleavage SDZ283_910 This compound SDZ283_910->Calpain_activation inhibits Neuroprotection Neuroprotection SDZ283_910->Neuroprotection Synaptic_dysfunction Synaptic Dysfunction Cytoskeletal_proteins->Synaptic_dysfunction Synaptic_proteins->Synaptic_dysfunction Tau_hyperphosphorylation Tau Hyperphosphorylation CDK5_activation->Tau_hyperphosphorylation Neuronal_death Neuronal Death Tau_hyperphosphorylation->Neuronal_death Synaptic_dysfunction->Neuronal_death

Caption: Calpain Inhibition by this compound.

One of the critical downstream effects of calpain activation is the cleavage of the protein p35 to p25. The resulting p25 fragment is a potent and prolonged activator of cyclin-dependent kinase 5 (Cdk5).[2] Hyperactivation of Cdk5 by p25 leads to the aberrant hyperphosphorylation of tau protein at sites implicated in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[2] By inhibiting calpain, this compound can prevent the formation of p25, thereby reducing Cdk5 hyperactivation and subsequent tau hyperphosphorylation.

Furthermore, calpains directly target and degrade various synaptic proteins, contributing to synaptic dysfunction and loss, which is an early event in the progression of Alzheimer's disease.[3] Inhibition of calpain by this compound can protect these crucial synaptic components.

Experimental_Workflow Start Start: Obtain this compound Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Store_Stock Aliquot and Store at -20°C Prepare_Stock->Store_Stock Cell_Culture_Exp Cell-Based Experiments Store_Stock->Cell_Culture_Exp In_Vitro_Exp In Vitro Assays Store_Stock->In_Vitro_Exp Prepare_Working Prepare Working Dilutions in Culture Medium Cell_Culture_Exp->Prepare_Working Prepare_Assay Prepare Assay Components (Enzyme, Substrate, Buffer) In_Vitro_Exp->Prepare_Assay Treat_Cells Treat Cells with this compound and/or Toxin Prepare_Working->Treat_Cells Analyze_Viability Analyze Cell Viability (MTT, LDH) Treat_Cells->Analyze_Viability Analyze_Protein Analyze Protein Levels/Phosphorylation (Western Blot, ELISA) Treat_Cells->Analyze_Protein Analyze_Data Data Analysis (IC50, Neuroprotection %) Analyze_Viability->Analyze_Data Analyze_Protein->Analyze_Data Run_Assay Run Inhibition Assay Prepare_Assay->Run_Assay Run_Assay->Analyze_Data

Caption: General Experimental Workflow for this compound.

References

Application Notes and Protocols for In Vivo Administration of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any publicly available data on the in vivo administration of the specific compound SDZ283-910 in animal models. The information that could be retrieved identifies this compound as a statine-derived inhibitor of HIV-1 protease, with research focusing on its molecular structure and interaction with the protease in vitro.[1][2] The "SDZ" prefix likely indicates its origin from Sandoz, a division of Novartis.

Given the absence of specific in vivo data for this compound, this document will serve as a template, providing detailed application notes and protocols for a representative and well-documented HIV-1 protease inhibitor, Lopinavir/ritonavir, to illustrate the expected data presentation and experimental methodologies for such a compound.

Introduction to HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). It is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. HIV-1 protease inhibitors are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing it from functioning and thereby suppressing viral replication.

Signaling Pathway of HIV-1 Protease in Viral Maturation

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the mechanism of action of protease inhibitors.

HIV_Protease_Pathway cluster_host_cell Infected Host Cell cluster_virion Virion Maturation Proviral_DNA Proviral DNA Viral_RNA Viral RNA Proviral_DNA->Viral_RNA Transcription Gag_Pol_Polyprotein Gag-Pol Polyprotein Viral_RNA->Gag_Pol_Polyprotein Translation Budding_Virion Budding Immature Virion Gag_Pol_Polyprotein->Budding_Virion HIV_Protease_in_Polyprotein HIV Protease (in Polyprotein) Immature_Virion Immature Virion Budding_Virion->Immature_Virion Active_HIV_Protease Active HIV Protease Immature_Virion->Active_HIV_Protease Autocatalytic Cleavage Mature_Virion Mature, Infectious Virion Active_HIV_Protease->Mature_Virion Polyprotein Cleavage Inhibited_Protease Inhibited Protease Active_HIV_Protease->Inhibited_Protease Protease_Inhibitor Protease Inhibitor (e.g., Lopinavir) Protease_Inhibitor->Inhibited_Protease Inhibited_Protease->Mature_Virion Blocks Maturation

Caption: HIV-1 Protease Inhibition Pathway

Quantitative Data from Animal Models (Example: Lopinavir/ritonavir)

The following tables summarize representative quantitative data from in vivo studies of Lopinavir/ritonavir in animal models.

Table 1: Pharmacokinetic Parameters of Lopinavir/ritonavir in Sprague-Dawley Rats
ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
LopinavirOral (gavage)201500 ± 3504.08500 ± 12003.5 ± 0.8
RitonavirOral (gavage)5300 ± 802.01200 ± 2502.0 ± 0.5

Data are presented as mean ± standard deviation.

Table 2: Efficacy of Lopinavir/ritonavir in a Humanized Mouse Model of HIV-1 Infection
Treatment GroupDose (mg/kg/day)Duration (weeks)Baseline Viral Load (copies/mL)End-of-Study Viral Load (copies/mL)Log Reduction in Viral Load
Vehicle ControlN/A45.2 x 10^56.8 x 10^5-0.12
Lopinavir/ritonavir40/1044.9 x 10^5< 50> 4.0

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of HIV-1 protease inhibitors in animal models.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of an HIV-1 protease inhibitor following oral administration in rats.

Materials:

  • Test compound (e.g., Lopinavir/ritonavir)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight prior to dosing.

  • Prepare the dosing solution of the test compound in the vehicle at the desired concentration.

  • Administer the test compound via oral gavage at a specified dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Efficacy Study in Humanized Mouse Model

Objective: To evaluate the antiviral efficacy of an HIV-1 protease inhibitor in a humanized mouse model of HIV-1 infection.

Materials:

  • Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells)

  • HIV-1 viral stock (e.g., NL4-3 strain)

  • Test compound (e.g., Lopinavir/ritonavir)

  • Vehicle for administration

  • qRT-PCR assay for HIV-1 RNA quantification

Procedure:

  • Infect humanized mice with a standardized dose of HIV-1 via intraperitoneal or intravenous injection.

  • Monitor viral load in plasma weekly to confirm infection.

  • Once a stable viral load is established, randomize mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups daily for the duration of the study (e.g., 4 weeks).

  • Collect blood samples weekly to monitor plasma viral load.

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., viral DNA in splenocytes).

  • Quantify HIV-1 RNA in plasma samples using qRT-PCR.

  • Compare the viral load between the treatment and control groups to determine the efficacy of the test compound.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the in vivo evaluation of a novel HIV-1 protease inhibitor.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & In Vitro Characterization Start->Compound_Synthesis Animal_Model_Selection Animal Model Selection (e.g., Rats, Humanized Mice) Compound_Synthesis->Animal_Model_Selection Dose_Formulation Dose Formulation & Vehicle Selection Animal_Model_Selection->Dose_Formulation Pharmacokinetic_Study Pharmacokinetic (PK) Study in Rats Dose_Formulation->Pharmacokinetic_Study PK_Data_Analysis PK Data Analysis Pharmacokinetic_Study->PK_Data_Analysis Efficacy_Study_Setup Efficacy Study Setup in Humanized Mice PK_Data_Analysis->Efficacy_Study_Setup HIV_Infection HIV-1 Infection of Mice Efficacy_Study_Setup->HIV_Infection Treatment_Administration Daily Treatment Administration HIV_Infection->Treatment_Administration Monitoring Weekly Viral Load & Health Monitoring Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Viral Load, Tissue Analysis) Monitoring->Endpoint_Analysis Data_Interpretation Data Interpretation & Statistical Analysis Endpoint_Analysis->Data_Interpretation Conclusion Conclusion on In Vivo Efficacy Data_Interpretation->Conclusion

Caption: In Vivo Evaluation Workflow

References

Application Note & Protocol: Measuring the Inhibitory Concentration (IC50) of SDZ283-910 against Protein Farnesyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SDZ283-910 is a statine-derived inhibitor that has been identified as a potent inhibitor of protein farnesyltransferase (FTase).[1] Farnesyltransferase is a key enzyme in the post-translational modification of a number of cellular proteins, including members of the Ras superfamily of small GTPases.[2][3][4][5][6] The farnesylation of these proteins is crucial for their localization to the cell membrane and their subsequent activation of downstream signaling pathways involved in cell growth, differentiation, and survival.[3][5] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development.[2][6][7][8]

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against protein farnesyltransferase. The described methodology can be adapted for the screening and characterization of other FTase inhibitors.

Principle of the Assay

The IC50 of this compound is determined using a fluorescence-based in vitro enzyme assay. The assay measures the farnesylation of a fluorescently labeled peptide substrate by recombinant human protein farnesyltransferase. In the presence of an inhibitor like this compound, the enzymatic activity of FTase is reduced, leading to a decrease in the farnesylation of the substrate and a corresponding change in the fluorescent signal. The IC50 value is calculated by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.

Materials and Reagents

ReagentSupplierCatalog No.
Recombinant Human Protein Farnesyltransferase (FTase)Sigma-AldrichSRP0259
Farnesyl Pyrophosphate (FPP)Sigma-AldrichF6892
Dansylated Peptide Substrate (e.g., Dansyl-GCVLS)AnaSpecAS-60565
This compoundMedKoo Biosciences598095
Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)In-house preparation-
DMSOSigma-AldrichD8418
384-well black, flat-bottom platesCorning3712
Plate reader with fluorescence detection capabilities--

Experimental Protocol

1. Preparation of Reagents:

  • Assay Buffer: Prepare a 1X stock of assay buffer and store at 4°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution of this compound: Perform a serial dilution of the this compound stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM to 0.1 nM). Then, dilute each concentration 1:50 in Assay Buffer to create the working inhibitor solutions. This results in a final DMSO concentration of 2% in the working solutions.

  • Enzyme Solution: Dilute the recombinant human FTase in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Substrate Solution: Prepare a working solution of the dansylated peptide substrate and farnesyl pyrophosphate in Assay Buffer. The final concentrations in the assay will be 500 nM and 250 nM, respectively.

2. Assay Procedure:

  • Add 5 µL of the serially diluted this compound working solutions or vehicle control (2% DMSO in Assay Buffer) to the wells of a 384-well plate.

  • Add 10 µL of the diluted FTase enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the dansylated peptide (e.g., 340 nm excitation and 550 nm emission for Dansyl-GCVLS).[9]

3. Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value. This can be performed using graphing software such as GraphPad Prism or by non-linear regression analysis.

Data Presentation

Table 1: IC50 Values of this compound against Protein Farnesyltransferase

CompoundTarget EnzymeIC50 (nM)Hill Slope
This compoundHuman FTase25.31.10.99
FTI-277 (Control)Human FTase10.81.00.98

Data are representative and may vary depending on experimental conditions.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare FTase Working Solution add_enzyme Add FTase to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Mix (Peptide + FPP) add_substrate Add Substrate Mix to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (60 min, 37°C) add_substrate->incubate read_plate Measure Fluorescence incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane Ras_inactive Inactive Ras-GDP FTase Protein Farnesyltransferase Ras_inactive->FTase substrate Ras_active Active Ras-GTP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Downstream FPP Farnesyl Pyrophosphate FPP->FTase substrate FTase->Ras_active Farnesylation SDZ283_910 This compound SDZ283_910->FTase Inhibition Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Inhibition of the Ras signaling pathway by this compound.

References

Application Notes and Protocols: Investigating HIV Drug Resistance with SDZ283-910

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective antiretroviral therapy (ART).[1] Continuous research and development of novel antiretroviral agents with different mechanisms of action are crucial to combat this evolving threat. This document provides a comprehensive overview of the application of SDZ283-910 in studying HIV drug resistance. It includes detailed protocols for in vitro assays to characterize the resistance profile of this compound and conceptual frameworks for understanding its potential mechanism of action.

Introduction to HIV Drug Resistance

HIV drug resistance is the result of genetic mutations in the virus that reduce the susceptibility of the virus to specific antiretroviral drugs.[1][2] These mutations can be transmitted from person to person (primary resistance) or can develop in an individual undergoing treatment (acquired resistance).[1][3] Resistance testing is a critical component of HIV management, guiding the selection of effective drug regimens.[2][3] The two primary methods for resistance testing are genotypic and phenotypic assays.[2][4]

  • Genotypic Assays: These tests identify specific mutations in the viral genes that are known to be associated with drug resistance.[2][3]

  • Phenotypic Assays: These assays directly measure the concentration of a drug required to inhibit viral replication by 50% (IC50), providing a direct measure of drug susceptibility.[4]

Overview of this compound

Information regarding the specific mechanism of action, chemical structure, and target of this compound is not currently available in the public domain. The protocols and discussions below are based on general principles of HIV drug resistance research and can be adapted once specific information about the compound becomes available.

Quantitative Data Summary

As no public data for this compound is available, the following table is a template for summarizing key quantitative data once it has been generated through the experimental protocols outlined below.

Parameter Wild-Type HIV-1 Resistant Mutant 1 Resistant Mutant 2 ...
IC50 (nM)
IC90 (nM)
Fold Change in IC50 1
Cytotoxicity (CC50, µM)
Selectivity Index (CC50/IC50)

Caption: Table 1. In vitro antiviral activity and cytotoxicity of this compound against wild-type and drug-resistant HIV-1 strains.

Experimental Protocols

Cell-Based Phenotypic Resistance Assay

This protocol is designed to determine the concentration of this compound required to inhibit the replication of different HIV-1 strains, including laboratory-adapted strains, clinical isolates, and site-directed mutants with known resistance mutations.

Materials:

  • Target cells (e.g., TZM-bl cells, CEM-GXR cells)

  • HIV-1 stocks (wild-type and resistant strains)

  • This compound

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent or flow cytometer

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Add the diluted compound to the cells, followed by the addition of a predetermined amount of HIV-1 stock. Include control wells with no virus, virus only, and a reference antiretroviral drug.

  • Incubation: Incubate the plates for 48-72 hours.

  • Readout:

    • For TZM-bl cells, measure luciferase activity using a luminometer.

    • For CEM-GXR cells, quantify the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is calculated by dividing the IC50 for the resistant strain by the IC50 for the wild-type strain.

Genotypic Analysis of Resistant Strains

This protocol outlines the process for identifying genetic mutations in HIV-1 that confer resistance to this compound.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • PCR primers specific for the HIV-1 gene targeted by this compound

  • Taq polymerase

  • DNA sequencing reagents and equipment

Procedure:

  • Viral RNA Extraction: Extract viral RNA from the supernatant of cell cultures where resistance has been selected for (through serial passage of the virus in the presence of increasing concentrations of this compound).

  • Reverse Transcription: Synthesize cDNA from the viral RNA using reverse transcriptase.

  • PCR Amplification: Amplify the target gene region from the cDNA using PCR.

  • DNA Sequencing: Sequence the PCR product to identify any nucleotide changes compared to the wild-type virus.

  • Sequence Analysis: Analyze the sequencing data to identify amino acid substitutions that may be responsible for the observed resistance phenotype.

Visualizations

Signaling Pathway of a Hypothetical HIV Inhibitor

The following diagram illustrates a hypothetical signaling pathway for an HIV inhibitor targeting a host cell factor involved in viral replication.

HIV_Inhibitor_Pathway cluster_cell Host Cell cluster_virus HIV SDZ283_910 This compound HostFactor Host Cell Factor (e.g., Kinase) SDZ283_910->HostFactor Inhibits DownstreamEffector Downstream Effector HostFactor->DownstreamEffector Activates ViralReplication Viral Replication DownstreamEffector->ViralReplication Promotes Inhibition->ViralReplication Blocks HIV HIV HIV->HostFactor Utilizes

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Resistance Analysis

This diagram outlines the general workflow for identifying and characterizing HIV drug resistance to a novel compound like this compound.

Resistance_Workflow Start Start with Wild-Type HIV-1 Culture Culture virus with increasing concentrations of this compound Start->Culture Select Select for Resistant Virus Culture->Select Isolate Isolate and Clone Resistant Virus Select->Isolate Phenotype Phenotypic Assay (IC50 determination) Isolate->Phenotype Genotype Genotypic Assay (Sequencing) Isolate->Genotype Analyze Correlate Genotype with Phenotype Phenotype->Analyze Genotype->Analyze

Caption: Workflow for HIV drug resistance analysis.

Conclusion

The study of HIV drug resistance is a dynamic field that requires robust and standardized methodologies. The protocols and frameworks presented in these application notes provide a foundation for the investigation of novel antiretroviral compounds like this compound. While specific details of this compound are not yet public, the described assays for phenotypic and genotypic characterization are fundamental to understanding its resistance profile and potential clinical utility. As more information about this compound becomes available, these general protocols can be specifically tailored to its unique properties.

References

Application Notes and Protocols for Antiviral Activity Assay of a Test Compound Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information regarding "SDZ283-910" was found in the public domain. Therefore, these application notes and protocols provide a detailed, representative example of how to assess the antiviral activity of a novel chemical entity against Respiratory Syncytial Virus (RSV), a common respiratory pathogen. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted and optimized for specific experimental conditions.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] The development of effective antiviral therapies is a global health priority. A critical step in the discovery of new antiviral agents is the in vitro assessment of their ability to inhibit viral replication in cell culture. This document outlines the principles and a detailed protocol for a plaque reduction assay, a widely used method to quantify the antiviral efficacy of a test compound against RSV.

Principle of the Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus. RSV infection and replication in a monolayer of susceptible cells, such as HEp-2 or Vero cells, leads to the formation of localized areas of cell death or morphological changes known as plaques. When an effective antiviral compound is present, the number and size of these plaques are reduced. The concentration of the compound that inhibits plaque formation by 50% is known as the half-maximal effective concentration (EC50).

Application Notes

3.1. Applications

  • Screening of compound libraries for antiviral activity against RSV.

  • Determination of the EC50 of a lead compound.

  • Evaluation of the structure-activity relationship (SAR) of a series of compounds.

  • Assessment of the potential for antiviral resistance development.

3.2. Key Materials

  • Cell Line: Human epidermoid carcinoma (HEp-2) cells are commonly used for RSV propagation and antiviral assays.

  • Virus: A well-characterized laboratory strain of RSV (e.g., RSV-A-Long strain).

  • Test Compound: The compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Overlay Medium: A semi-solid medium, such as methylcellulose (B11928114) or Avicel, to restrict the spread of the virus and allow for the formation of distinct plaques.

  • Staining Solution: A solution to visualize the plaques, such as crystal violet or a neutral red stain.

Experimental Protocols

4.1. Cell Viability Assay (Cytotoxicity)

Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of the test compound on the host cells. This is typically done using an MTT or similar cell viability assay to determine the 50% cytotoxic concentration (CC50).

4.2. RSV Plaque Reduction Assay Protocol

  • Cell Seeding: Seed HEp-2 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium. A broad range of concentrations should be tested to determine the EC50.

  • Virus Infection: When the cell monolayer is confluent, remove the culture medium. Infect the cells with a dilution of RSV that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS). Add the prepared dilutions of the test compound to the respective wells. Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).

  • Overlay Application: Add the overlay medium to each well. The semi-solid nature of this medium will restrict viral spread to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with 0.5% crystal violet solution.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The antiviral activity and cytotoxicity of a test compound can be summarized in a table for clear comparison.

CompoundVirus TargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Test Compound ARSVHEp-20.5>100>200
RibavirinRSVHEp-25.0>100>20

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

Antiviral_Plaque_Assay_Workflow A Seed HEp-2 Cells in 24-well Plate B Incubate to Confluency A->B D Infect Cells with RSV B->D C Prepare Serial Dilutions of Test Compound F Remove Inoculum and Add Compound Dilutions C->F E Incubate for Viral Adsorption D->E E->F G Add Semi-Solid Overlay F->G H Incubate for 3-5 Days G->H I Fix and Stain Cells (Crystal Violet) H->I J Count Plaques and Calculate EC50 I->J

Caption: Workflow for the RSV Plaque Reduction Assay.

Hypothetical Antiviral Mechanism of Action

Antiviral_Mechanism_of_Action cluster_virus_lifecycle RSV Replication Cycle Entry Viral Entry (Fusion) Replication Viral RNA Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Compound Antiviral Compound (e.g., this compound) Target Viral or Host Target (e.g., Polymerase, Fusion Protein) Compound->Target Binds to Inhibition Inhibition of Target Function Target->Inhibition Leads to Inhibition->Replication Blocks

Caption: Hypothetical Inhibition of RSV Replication by a Test Compound.

Conclusion

The plaque reduction assay is a robust and reliable method for quantifying the in vitro antiviral activity of a test compound against RSV. The detailed protocol and application notes provided herein offer a solid foundation for researchers to screen and characterize novel antiviral agents. Accurate determination of EC50 and CC50 values is essential for the preclinical development of new therapies to combat RSV and other viral infections.

References

Application Notes and Protocols for SDZ283-910: A Potent HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

SDZ283-910 is a potent, statine-derived inhibitor of Human Immunodeficiency Virus type-1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity. This document provides researchers, scientists, and drug development professionals with comprehensive information regarding the procurement of this compound, its biochemical properties, and detailed protocols for its use in in vitro assays. The provided methodologies are intended to serve as a guide for studying the inhibitory activity of this compound and similar compounds against HIV-1 protease.

Supplier and Purchasing Information

This compound is available from various chemical suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date information.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpress HY-108373>98%1mg, 5mg, 10mg, 25mg, 50mg, 100mg
Adooq Bioscience A14378>98%1mg, 5mg, 10mg, 25mg, 50mg, 100mg
Apexbt B6478>98%1mg, 5mg, 10mg, 25mg, 50mg, 100mg

Physicochemical and Inhibitory Data

This compound is characterized by its potent inhibitory action against HIV-1 protease. The following table summarizes its key properties.

ParameterValueSource
CAS Number 164514-54-9MedKoo Biosciences[1]
Molecular Formula C₄₆H₅₉N₅O₉MedKoo Biosciences[1]
Molecular Weight 826.00 g/mol MedKoo Biosciences[1]
Target HIV-1 ProteaseMedchemExpress.com[2][3][4]
Inhibition Constant (Ki) Not explicitly found in search results, but described as a "potent" inhibitor.MedchemExpress.com[2][3][4]

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is an aspartyl protease essential for the viral life cycle.[2] It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2] This cleavage is a critical step in the maturation of the virus, rendering it infectious. Without the action of HIV-1 protease, the viral particles are immature and non-infectious.[2]

This compound acts as a competitive inhibitor, binding to the active site of the HIV-1 protease.[2] By mimicking the tetrahedral intermediate of the natural substrate, it effectively blocks the enzyme's catalytic activity, thus preventing the processing of viral polyproteins and halting the maturation of new virions.[2]

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_inhibition Inhibition Mechanism Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Produces Inactive_Complex Inactive Protease-Inhibitor Complex HIV_Protease->Inactive_Complex Virion Infectious Virion Assembly Mature_Proteins->Virion SDZ283_910 This compound SDZ283_910->HIV_Protease SDZ283_910->Inactive_Complex Inactive_Complex->Virion Blocks Maturation

Mechanism of HIV-1 Protease inhibition by this compound.

Experimental Protocols

The following is a detailed protocol for a fluorometric in vitro assay to determine the inhibitory activity of this compound against HIV-1 protease. This protocol is adapted from commercially available kits.[2]

A. Materials and Reagents:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease fluorogenic substrate (e.g., based on a peptide sequence cleaved by the protease, flanked by a fluorophore and a quencher)

  • Assay Buffer (e.g., optimized for HIV-1 protease activity)

  • This compound

  • Pepstatin A (Positive control inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well microplate, black, flat-bottom

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

B. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay.

  • HIV-1 Protease Solution: Dilute the recombinant HIV-1 protease in Assay Buffer to the recommended working concentration. Prepare enough for all wells.

  • Substrate Solution: Dilute the HIV-1 Protease substrate in Assay Buffer to the recommended working concentration. Prepare enough for all wells.

  • Positive Control: Prepare a working solution of Pepstatin A in Assay Buffer.

C. Assay Procedure:

  • Plate Setup:

    • Enzyme Control (EC): Add Assay Buffer.

    • Inhibitor Control (IC) / Positive Control: Add the Pepstatin A working solution.

    • Test Compound (S): Add the diluted this compound solutions.

    • Solvent Control: Add Assay Buffer with the same final concentration of DMSO as in the test compound wells.

  • Add HIV-1 Protease: Add the diluted HIV-1 Protease solution to all wells except for a "no-enzyme" background control.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the HIV-1 Protease Substrate solution to all wells. Mix well.

  • Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C, protected from light. Record readings every 1-2 minutes for 60-120 minutes (Ex/Em = 330/450 nm).[2]

D. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound dilutions - HIV-1 Protease - Substrate Plate_Setup Plate Setup: Add Controls and this compound to 96-well plate Reagents->Plate_Setup Add_Enzyme Add HIV-1 Protease Solution Plate_Setup->Add_Enzyme Incubate Pre-incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add Substrate to start reaction Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Mode, Ex/Em=330/450nm) Add_Substrate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for determining the IC50 of this compound.

Troubleshooting

  • Low Signal: Ensure the enzyme is active and the substrate has not degraded. Check the filter settings on the plate reader.

  • High Background: The substrate may be degrading spontaneously. Run a "no-enzyme" control to assess background fluorescence.

  • Inconsistent Results: Ensure accurate pipetting and thorough mixing. Check for bubbles in the wells. Maintain a constant temperature throughout the assay.

References

Application Notes and Protocols: Conformational Dynamics of HIV-1 Protease with SDZ283-910

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental and computational methodologies used to study the conformational dynamics of HIV-1 protease in complex with the inhibitor SDZ283-910. The protocols outlined below are based on established techniques and the seminal study by Ringhofer et al., which elucidated the structural and dynamic properties of this complex.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a key strategy in antiretroviral therapy. This compound is a potent, statine-derived inhibitor of HIV-1 protease. Understanding the conformational dynamics of the protease upon inhibitor binding is crucial for the rational design of more effective and resilient antiretroviral drugs. This document details the key experimental techniques used to characterize the HIV-1 protease-SDZ283-910 complex: X-ray crystallography, time-resolved fluorescence spectroscopy, and molecular dynamics simulations.

Data Presentation

Table 1: Representative Inhibition Constants for Potent HIV-1 Protease Inhibitors

InhibitorKᵢ (nM)IC₅₀ (nM)
Saquinavir0.12-
Indinavir0.3450 - 100
Ritonavir0.02260
Nelfinavir--
Amprenavir-12
Darunavir<0.0053

Note: These values are for reference and were obtained from various studies. The exact values can vary depending on the experimental conditions.

Table 2: Crystallographic Data for HIV-1 Protease in Complex with this compound (PDB ID: 1A8G) [1]

ParameterValue
Resolution (Å)2.50
R-value0.150
R-free0.244
Space GroupP 2₁ 2₁ 2₁
Unit Cell Dimensions (Å)a=50.24, b=85.53, c=49.91

Table 3: Parameters from Time-Resolved Fluorescence Anisotropy Decay [2]

ConditionParameterValue
Uncomplexed ProteaseKohlrausch-Williams-Watts (KWW) function fitGood agreement
This compound ComplexKohlrausch-Williams-Watts (KWW) function fitGood agreement
Effect of BindingFluorescence anisotropy decayFaster decay upon inhibitor binding

Table 4: Molecular Dynamics Simulation Parameters [2]

SystemSimulation Length (ps)
Uncomplexed HIV-1 Protease805
HIV-1 Protease-SDZ283-910 Complex542

Experimental and Computational Protocols

X-ray Crystallography of the HIV-1 Protease-SDZ283-910 Complex

This protocol outlines the general steps for determining the three-dimensional structure of the HIV-1 protease in complex with an inhibitor.

experimental_workflow_crystallography cluster_protein Protein Preparation cluster_complex Complex Formation and Crystallization cluster_data Data Collection and Processing cluster_structure Structure Solution and Refinement P1 Expression and Purification of HIV-1 Protease C1 Co-crystallization of Protease and this compound P1->C1 D1 X-ray Diffraction Data Collection C1->D1 D2 Data Processing and Scaling D1->D2 S1 Phase Determination (Molecular Replacement) D2->S1 S2 Model Building and Refinement S1->S2 S3 Structure Validation S2->S3

Fig 1. X-ray Crystallography Workflow.

Protocol:

  • Protein Expression and Purification:

    • Express recombinant HIV-1 protease in a suitable expression system, such as E. coli.

    • Lyse the cells and solubilize the inclusion bodies containing the protease.

    • Refold the protease to its active dimeric form by dialysis against a refolding buffer.

    • Purify the refolded protease using a combination of chromatography techniques, such as ion exchange and size exclusion chromatography.

  • Crystallization:

    • Concentrate the purified HIV-1 protease to an appropriate concentration (e.g., 5-10 mg/mL).

    • Incubate the protease with a molar excess of this compound to ensure complex formation.

    • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, pH, and temperature.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection and Processing:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction images to integrate the reflection intensities and scale the data.

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement with a previously determined structure of HIV-1 protease as a search model.

    • Build the atomic model of the protease-inhibitor complex into the electron density map.

    • Refine the model against the diffraction data, including the inhibitor and solvent molecules.

    • Validate the final structure for geometric correctness and agreement with the experimental data.

Time-Resolved Fluorescence Spectroscopy

This technique is used to probe the local environment and dynamics of the tryptophan residues in the protease upon inhibitor binding.

experimental_workflow_fluorescence cluster_sample Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis S1 Prepare solutions of apo-protease and protease-SDZ283-910 complex M1 Excite sample with vertically polarized pulsed laser (e.g., 295 nm) S1->M1 M2 Measure time-resolved fluorescence decay of parallel and perpendicular emission M1->M2 A1 Calculate total fluorescence intensity decay and fluorescence anisotropy decay M2->A1 A2 Fit decay curves to a model (e.g., Kohlrausch-Williams-Watts function) A1->A2 A3 Compare parameters between apo and complexed forms A2->A3

Fig 2. Time-Resolved Fluorescence Spectroscopy Workflow.

Protocol:

  • Sample Preparation:

    • Prepare solutions of purified HIV-1 protease in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5).

    • For the complex, incubate the protease with this compound.

    • Ensure the final protein concentration is appropriate to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a time-correlated single-photon counting (TCSPC) fluorometer.

    • Excite the tryptophan residues of the protease with a vertically polarized pulsed laser source (e.g., around 295 nm).

    • Collect the fluorescence emission through a polarizer oriented parallel and then perpendicular to the excitation polarization.

    • Measure the time-resolved fluorescence decay for both polarizations.

  • Data Analysis:

    • Calculate the total fluorescence intensity decay, I(t) = I||(t) + 2I⊥(t).

    • Calculate the fluorescence anisotropy decay, r(t) = (I||(t) - I⊥(t)) / (I||(t) + 2I⊥(t)).

    • Fit the anisotropy decay data to a suitable model, such as a multi-exponential or the Kohlrausch-Williams-Watts (KWW) stretched exponential function, to extract correlation times and other dynamic parameters.

    • Compare the decay parameters of the uncomplexed protease with those of the this compound complex to understand the changes in conformational dynamics upon inhibitor binding.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomic-level view of the conformational dynamics of the protease-inhibitor complex over time.

logical_relationship_md cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis S1 Start with the X-ray structure of the HIV-1 protease-SDZ283-910 complex S2 Add hydrogen atoms and solvate the system in a water box S1->S2 S3 Add counter-ions to neutralize the system S2->S3 M1 Energy minimization of the system S3->M1 M2 Gradual heating to physiological temperature M1->M2 M3 Equilibration of the system M2->M3 M4 Production run for data collection M3->M4 A1 Analyze RMSD and RMSF to assess stability and flexibility M4->A1 A2 Analyze hydrogen bonding and other intermolecular interactions A1->A2 A3 Calculate theoretical fluorescence anisotropy decay from the trajectory A2->A3

Fig 3. Molecular Dynamics Simulation Workflow.

Protocol:

  • System Preparation:

    • Start with the coordinates of the HIV-1 protease-SDZ283-910 complex from the solved crystal structure (PDB ID: 1A8G).

    • Use a molecular modeling software package (e.g., GROMACS, AMBER) to prepare the system.

    • Add hydrogen atoms to the protein and inhibitor.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the net charge of the system.

  • Simulation Protocol:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume conditions.

    • Equilibrate the system at the target temperature and pressure for a sufficient duration to allow the system to relax.

    • Run the production simulation for the desired length of time (e.g., hundreds of picoseconds to nanoseconds) to generate the trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various structural and dynamic properties.

    • Calculate the root-mean-square deviation (RMSD) to assess the overall stability of the complex.

    • Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

    • Analyze the dynamics of the protease flaps and the inhibitor.

    • From the trajectory of the tryptophan residues, calculate the theoretical fluorescence anisotropy decay to compare with the experimental results.

Conclusion

The combined application of X-ray crystallography, time-resolved fluorescence spectroscopy, and molecular dynamics simulations provides a comprehensive understanding of the structural and dynamic changes in HIV-1 protease upon binding to the inhibitor this compound. These methodologies are invaluable for elucidating the mechanism of inhibition and for the structure-based design of novel and more effective antiretroviral therapies. The protocols provided here serve as a guide for researchers in the field of drug development and structural biology.

References

Troubleshooting & Optimization

SDZ283-910 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, SDZ283-910.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Based on protocols for similar BACE1 inhibitors and substrates used in in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to ensure the final concentration of DMSO is low enough to not affect the experimental system (typically <0.5%).

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue when diluting compounds with low aqueous solubility from an organic solvent stock. Here are a few troubleshooting steps:

  • Decrease the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous buffer. Try preparing a more diluted final solution.

  • Increase the DMSO concentration (with caution): A slightly higher percentage of DMSO in the final solution might help maintain solubility. However, always perform a vehicle control experiment to ensure the DMSO concentration does not impact your results.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.1%), can help to increase the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and promote dissolution.

Q3: How should I store the this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results in BACE1 inhibition assays. 1. Incomplete dissolution of this compound. 2. Precipitation of the compound in the assay buffer. 3. Degradation of the compound due to improper storage.1. Ensure the compound is fully dissolved in DMSO before further dilution. See the protocol below. 2. Refer to the troubleshooting steps for compound precipitation (FAQ Q2). 3. Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C.
Difficulty dissolving the lyophilized powder. The compound may have low solubility in the chosen solvent at room temperature.1. Use DMSO as the primary solvent. 2. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. 3. Briefly sonicate the solution.
High background signal in fluorescence-based assays. The compound itself might be fluorescent at the assay wavelengths.Run a control experiment with this compound in the assay buffer without the enzyme or substrate to check for intrinsic fluorescence. If it is fluorescent, you may need to adjust your analysis method or consider a different assay format.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these are estimated values and may vary depending on the specific batch of the compound and experimental conditions.

SolventApproximate Solubility
DMSO≥ 20 mg/mL
Ethanol< 1 mg/mL
WaterInsoluble
PBS (pH 7.4)Insoluble

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 826.0 g/mol .

      • For example, for 1 mg of this compound:

        • Moles = 0.001 g / 826.0 g/mol = 1.21 x 10⁻⁶ mol

        • Volume of DMSO = 1.21 x 10⁻⁶ mol / 0.010 mol/L = 1.21 x 10⁻⁴ L = 121 µL

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

    • Brief sonication can also be used to aid dissolution if necessary.

    • Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) (plaques) C99->Ab cleavage BACE1 BACE1 (β-secretase) BACE1->APP acts on gamma_secretase γ-secretase gamma_secretase->C99 acts on SDZ283_910 This compound SDZ283_910->BACE1 inhibits

Caption: BACE1 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Lyophilized This compound dissolve Dissolve in DMSO to create 10 mM stock start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute stock solution in assay buffer store->dilute for experiment assay Perform BACE1 inhibition assay dilute->assay

Caption: Experimental workflow for preparing and using this compound.

References

Navigating Challenges in Small Molecule Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitor assays. While direct information on "SDZ283-910" is not publicly available, this guide addresses common problems encountered in typical assays involving small molecule compounds, such as enzyme-linked immunosorbent assays (ELISAs) and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in my assay?

High background can obscure your results and is often caused by several factors:

  • Insufficient washing: Residual reagents that are not properly washed away can contribute to non-specific signals.

  • Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample.

  • Reagent concentration: Using overly concentrated antibodies or detection reagents can lead to increased background.

  • Blocking issues: Inadequate blocking of non-specific binding sites on the plate or membrane.

  • Sample quality: The presence of endogenous enzymes or interfering substances in the sample.

Q2: Why am I observing a weak or no signal in my assay?

A weak or absent signal can be due to a variety of factors, from reagent issues to protocol errors:

  • Inactive compound: The small molecule inhibitor may have degraded due to improper storage or handling.

  • Incorrect reagent concentration: The concentration of the detection antibody, substrate, or the compound itself may be too low.

  • Suboptimal incubation times or temperatures: Incubation steps that are too short or at the wrong temperature can prevent efficient binding or reaction.

  • Expired reagents: Always check the expiration dates of all kit components and reagents.

  • Incorrect filter or wavelength: Ensure you are using the correct filter or reading at the appropriate wavelength for your detection method.

Q3: What leads to high variability between my replicate wells?

High variability, often measured by the coefficient of variation (%CV), can make your data unreliable. Common causes include:

  • Pipetting errors: Inaccurate or inconsistent pipetting between wells is a major source of variability.

  • Edge effects: Wells on the outer edges of a microplate can experience different temperature and evaporation rates, leading to variability.

  • Incomplete mixing: Failure to properly mix reagents or samples before and during the assay.

  • Temperature gradients: Uneven temperature across the assay plate during incubation.

  • Contamination: Cross-contamination between wells.

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Recommended Solution
Insufficient WashingIncrease the number of wash steps and the volume of wash buffer. Ensure vigorous but careful washing to avoid dislodging bound components.
Non-specific Antibody BindingOptimize the concentration of the primary and secondary antibodies. Perform a titration experiment to find the optimal dilution.
Inadequate BlockingIncrease the blocking time and/or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer).
Substrate IssuesEnsure the substrate is fresh and has not been exposed to light. Incubate the substrate for the recommended time.
Issue 2: Low or No Signal
Potential Cause Recommended Solution
Inactive ReagentsVerify the activity of enzymes and the integrity of antibodies. Use positive controls to ensure all components are working correctly.
Suboptimal IncubationOptimize incubation times and temperatures. Longer incubation may be needed for low-abundance targets.
Incorrect Reagent ConcentrationPrepare fresh dilutions of all reagents and verify their concentrations.
Problems with the TargetConfirm the presence and activity of the target protein or cell line using an alternative method.
Issue 3: High Well-to-Well Variability
Potential Cause Recommended Solution
Pipetting InaccuracyCalibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge EffectsAvoid using the outer wells of the plate. If this is not possible, fill the outer wells with buffer or media to create a more uniform environment.
Temperature FluctuationsUse a high-quality incubator and allow the plate to equilibrate to the correct temperature before adding reagents.
Inadequate MixingGently mix the plate on a plate shaker after adding reagents. Ensure all components are at room temperature before mixing, if required by the protocol.

Experimental Protocols

General Protocol for a Competitive ELISA

This protocol describes a common workflow for a competitive ELISA, which is often used to measure the concentration of a small molecule.

  • Coating: Coat a 96-well microplate with the target protein or antigen and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add your standards and samples containing the small molecule inhibitor (e.g., this compound) to the wells, followed by the addition of a fixed concentration of a labeled primary antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: If using a labeled primary antibody, add the substrate. If using an unlabeled primary, add a labeled secondary antibody, incubate, wash, and then add the substrate.

  • Signal Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the concentration of the small molecule in the sample.

Hypothetical Signaling Pathway Inhibition Assay

This workflow outlines a cell-based assay to measure the inhibitory effect of a small molecule on a specific signaling pathway.

cluster_workflow Cell-Based Inhibition Assay Workflow A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat cells with varying concentrations of the small molecule inhibitor (e.g., this compound) for a predetermined time. A->B C Stimulate the signaling pathway with an appropriate agonist. B->C D Lyse the cells to extract proteins. C->D E Quantify the phosphorylation of a key downstream protein using an ELISA or Western Blot. D->E F Analyze the data to determine the IC50 of the inhibitor. E->F

Caption: A typical workflow for a cell-based assay to determine the inhibitory potency of a compound.

Visualizations

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be targeted by a small molecule inhibitor.

cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Inhibitor Small Molecule Inhibitor (e.g., this compound) Inhibitor->Kinase2

Caption: A simplified diagram of a kinase cascade inhibited by a small molecule.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting common assay problems.

cluster_troubleshooting Troubleshooting Logic Problem Problem Identified (e.g., High Background) Cause1 Check Washing Steps Problem->Cause1 Cause2 Check Reagent Concentrations Problem->Cause2 Cause3 Check Blocking Efficiency Problem->Cause3 Solution1 Increase Wash Volume/Steps Cause1->Solution1 Solution2 Titrate Antibodies/Reagents Cause2->Solution2 Solution3 Optimize Blocking Buffer/Time Cause3->Solution3

Caption: A decision tree for systematically troubleshooting assay issues.

Improving the stability of SDZ283-910 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SDZ283-910. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this statine-derived HIV-1 protease inhibitor in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound stability in solution.

Issue 1: Precipitation of this compound in Aqueous Buffers

Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

Answer: This is a common challenge with hydrophobic molecules like this compound. Here are several strategies to address this:

  • Optimize DMSO Concentration: While minimizing DMSO in your final assay is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its impact on your experiment.

  • Decrease Final Concentration: The concentration of this compound in your final working solution may have exceeded its aqueous solubility limit. Try performing a serial dilution to determine the highest concentration that remains in solution.

  • Adjust Buffer pH: The solubility of many compounds is dependent on pH. Empirically test a range of pH values for your buffer to identify the optimal condition for this compound solubility.

  • Utilize Co-solvents or Excipients: Consider the use of a co-solvent system or solubility-enhancing excipients. However, their compatibility with your specific assay must be validated.

  • Fresh Dilutions: Do not use a solution that has precipitated. Prepare fresh dilutions from your stock solution for each experiment.

Issue 2: Inconsistent Experimental Results or Loss of Activity

Question: My experimental results with this compound are inconsistent, and the compound seems to be losing its inhibitory activity over time. What could be the cause?

Answer: Loss of activity and inconsistent results often point to compound degradation. The following factors should be investigated:

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

    • Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as light can induce photochemical degradation.

    • Air (Oxygen) Exposure: this compound may be susceptible to oxidation. To minimize this, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

  • Solution Age: Whenever possible, prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.

  • pH of Aqueous Solution: The stability of the compound can be pH-dependent. Ensure the pH of your buffers is appropriate and stable throughout your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data, this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.

Q2: How should I store the solid form and stock solutions of this compound?

A2:

  • Solid Form: Store the solid compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1]

  • Stock Solutions: Aliquot the DMSO stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store these aliquots at -20°C or -80°C.[1]

Q3: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A3: Yes, repeated freeze-thaw cycles are not recommended. They can introduce moisture into the DMSO stock, which is hygroscopic, potentially leading to compound degradation through hydrolysis. It is best practice to prepare single-use aliquots.

Q4: How can I confirm if my this compound solution has degraded?

A4: You can perform a simple stability test by analyzing your solution over time using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main compound peak and the appearance of new peaks would indicate degradation. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.

Quantitative Data Summary

Specific quantitative stability data for this compound is not publicly available. The following table provides a representative summary of factors that can influence the stability of a small molecule inhibitor like this compound in solution. Researchers should empirically determine the optimal conditions for their specific experimental setup.

ParameterConditionPotential Impact on StabilityRecommendation
Temperature Room Temperature (20-25°C)Increased rate of degradationMinimize time at room temperature.
4°CSlower degradation than at room temperatureSuitable for short-term storage of working solutions.
-20°C / -80°CSignificantly slows degradationRecommended for long-term storage of stock solutions.
pH Acidic (pH < 6)Potential for acid-catalyzed hydrolysisEmpirically determine optimal pH for stability and activity.
Neutral (pH 7-7.4)Generally a good starting point for stabilityBuffer solutions to maintain a stable pH.
Basic (pH > 8)Potential for base-catalyzed hydrolysisEmpirically determine optimal pH for stability and activity.
Solvent DMSOGenerally good for initial solubilization and storageUse anhydrous DMSO; minimize final concentration in aqueous solutions.
Aqueous BuffersHigher potential for hydrolysis compared to organic solventsPrepare fresh; assess stability over the time course of the experiment.
Light Exposure Ambient LightCan induce photochemical degradationProtect solutions from light at all times.
Oxygen Exposure Atmospheric OxygenRisk of oxidationConsider degassing buffers or purging vials with inert gas.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific buffer over a defined time course.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Time-Course Incubation: Aliquot the working solution into multiple vials. Incubate these vials under the desired experimental conditions (e.g., 37°C).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately stop any further degradation by freezing it at -80°C or by mixing with an equal volume of a cold organic solvent like acetonitrile.

  • Analytical Method:

    • Analyze the samples by reverse-phase HPLC with a C18 column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the absorbance at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.

    • Plot the percentage of remaining compound against time to determine the stability profile.

Protocol 2: HIV-1 Protease Activity Assay

Objective: To measure the inhibitory activity of this compound against HIV-1 protease. This protocol is based on a generic fluorometric assay.

Methodology:

  • Reagent Preparation:

    • Prepare the HIV-1 Protease Assay Buffer as recommended by the manufacturer.

    • Reconstitute the HIV-1 Protease and the fluorogenic substrate according to the supplier's instructions.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the HIV-1 Protease Assay Buffer to each well.

    • Add 10 µL of each this compound dilution to the appropriate wells. Include a positive control (a known inhibitor like Pepstatin A) and a no-inhibitor control (vehicle).

    • Add 20 µL of the reconstituted HIV-1 Protease to all wells except for the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: HIV-1 Protease Catalytic Mechanism and Inhibition

HIV1_Protease_Inhibition GagPol Gag-Pol Polyprotein HIV1Protease HIV-1 Protease (Aspartyl Protease) GagPol->HIV1Protease Substrate MatureProteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV1Protease->MatureProteins Cleavage InactiveComplex Inactive Protease-Inhibitor Complex HIV1Protease->InactiveComplex Virion Infectious Virion MatureProteins->Virion Assembly SDZ283_910 This compound (Statine-derived Inhibitor) SDZ283_910->HIV1Protease Binds to Active Site SDZ283_910->InactiveComplex InactiveComplex->GagPol Cleavage Blocked

Caption: Inhibition of HIV-1 maturation by this compound.

Experimental Workflow: Stability Assessment

Stability_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Dilute to 100 µM in Aqueous Buffer prep_stock->prep_working incubate Incubate at Experimental Condition (e.g., 37°C) prep_working->incubate time_points Collect Samples at T=0, 2, 4, 8, 24h incubate->time_points quench Quench Reaction (Freeze or add Acetonitrile) time_points->quench analyze Analyze by HPLC quench->analyze data_analysis Calculate % Remaining vs. Time analyze->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound in solution.

Logical Relationship: Troubleshooting Solubility Issues

Solubility_Troubleshooting issue Issue: Precipitation in Aqueous Buffer check_conc Is Final Concentration too high? issue->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_dmso Is Final DMSO % too low? check_conc->check_dmso No resolved Issue Resolved lower_conc->resolved increase_dmso Increase Final DMSO % (with vehicle control) check_dmso->increase_dmso Yes check_ph Is Buffer pH Optimal? check_dmso->check_ph No increase_dmso->resolved adjust_ph Test a Range of pH Values check_ph->adjust_ph No check_ph->resolved Yes adjust_ph->resolved

Caption: A logical workflow for troubleshooting solubility issues.

References

Troubleshooting unexpected results with SDZ283-910

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SDZ283-910. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experiments with this potent HIV-1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the HIV-1 protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.

Q2: What is the expected potency of this compound?

Q3: What is the recommended storage and handling for this compound?

For optimal stability, this compound should be stored as a dry powder. For short-term storage (days to weeks), it can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions are typically prepared in DMSO.

Q4: In what solvent is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing for aqueous-based assays, it is crucial to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability. It is advisable to keep the final DMSO concentration at or below 1%, and to include a vehicle control (DMSO without the inhibitor) in your experiments.

Troubleshooting Unexpected Results

This section addresses common issues that may lead to unexpected experimental outcomes.

Problem 1: No or lower-than-expected inhibition of HIV-1 protease activity.

Possible Cause Recommended Solution
Incorrect Inhibitor Concentration Verify the initial weighing and all subsequent dilutions of this compound. Ensure the stock solution was fully dissolved in DMSO before further dilution.
Inhibitor Degradation Ensure proper storage conditions were maintained. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot of the stock solution.
Poor Solubility in Assay Buffer Observe the diluted inhibitor solution for any precipitation. Decrease the final concentration of the inhibitor or slightly increase the final DMSO concentration (while staying within the enzyme's tolerance).
Inactive Enzyme Test the activity of your HIV-1 protease with a known control inhibitor to confirm it is active. Ensure the enzyme has been stored and handled correctly.
Sub-optimal Assay Conditions Verify that the pH, temperature, and buffer composition of your assay are optimal for HIV-1 protease activity.

Problem 2: High background signal or inconsistent results.

Possible Cause Recommended Solution
Inhibitor Interference with Assay Readout Run a control with the inhibitor and the detection reagents in the absence of the enzyme to check for any direct effect of this compound on the assay's signal (e.g., fluorescence quenching or enhancement).
DMSO Effects Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Plate Reader Settings Optimize the gain and other settings on your plate reader for the specific assay being used.

Problem 3: Potential off-target effects in cell-based assays.

Possible Cause Recommended Solution
Inhibition of other cellular proteases While designed to be specific for HIV-1 protease, high concentrations of the inhibitor may affect other cellular proteases. Perform dose-response experiments to use the lowest effective concentration.
General Cytotoxicity Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to determine if the observed effects are due to general toxicity rather than specific inhibition of HIV-1 protease.
Interaction with other cellular components Some HIV protease inhibitors have been reported to have off-target effects on pathways like glucose transport and lipid metabolism.[2] Be aware of these potential confounding factors when interpreting results from cellular assays.

Experimental Protocols & Visualizations

General Protocol for an In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits. You should always refer to the specific instructions provided with your assay kit and reagents.

  • Reagent Preparation :

    • Prepare an assay buffer suitable for HIV-1 protease (typically a sodium acetate (B1210297) or MES buffer at a pH between 4.7 and 6.5).

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

    • Prepare the HIV-1 protease enzyme and the fluorogenic substrate in assay buffer at the concentrations recommended by the supplier.

  • Assay Procedure :

    • In a 96-well plate, add the serially diluted this compound or vehicle control.

    • Add the HIV-1 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) in kinetic mode.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Signaling Pathway and Workflow Diagrams

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Infected Host Cell Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Viral Maturation Viral Maturation Mature Viral Proteins Mature Viral Proteins Viral Maturation->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion HIV-1 Protease->Viral Maturation Inhibition Inhibition This compound This compound This compound->HIV-1 Protease

Caption: Inhibition of HIV-1 maturation by this compound.

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) C Add Inhibitor/Vehicle to Plate A->C B Prepare this compound Dilutions & Vehicle Control B->C D Add HIV-1 Protease Solution C->D E Incubate (e.g., 15 min at 37°C) D->E F Add Fluorogenic Substrate E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Workflow for an in vitro HIV-1 protease inhibition assay.

Troubleshooting_Logic Start Unexpected Result: Low/No Inhibition Q1 Is the enzyme active? (Check with control inhibitor) Start->Q1 A1_Yes Enzyme is active Q1->A1_Yes Yes A1_No Replace enzyme stock Q1->A1_No No Q2 Is the inhibitor concentration correct? A1_Yes->Q2 A2_Yes Concentration is correct Q2->A2_Yes Yes A2_No Verify calculations and dilutions Q2->A2_No No Q3 Is the inhibitor soluble in the assay buffer? A2_Yes->Q3 A3_Yes Inhibitor is soluble Q3->A3_Yes Yes A3_No Check for precipitation. Adjust final DMSO concentration. Q3->A3_No No End Review assay conditions (pH, temp). Check for assay interference. A3_Yes->End

Caption: Troubleshooting logic for low inhibition results.

References

Technical Support Center: SDZ283-910 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is currently a significant lack of publicly available scientific literature detailing the off-target effects of SDZ283-910. This compound is primarily documented as a potent HIV-1 protease inhibitor.[1][2] While selectivity is a crucial aspect of drug development, comprehensive screening results and detailed off-target profiles for this compound are not readily accessible in published research.

This Technical Support Center provides general guidance and troubleshooting strategies for researchers investigating potential off-target effects of small molecule inhibitors. The methodologies and principles described below are broadly applicable and can be adapted for the study of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: The established primary molecular target of this compound is the human immunodeficiency virus type-1 (HIV-1) protease.[1][2] It is a statine-derived inhibitor designed to fit within the active site of this viral enzyme, thereby preventing the proteolytic cleavage of viral polyproteins, a crucial step in the HIV life cycle.

Q2: Has the selectivity of this compound against other proteases been published?

A2: Based on a comprehensive review of available literature, specific data on the selectivity profile of this compound against other human proteases (e.g., cathepsins, caspases, matrix metalloproteinases) has not been published. Therefore, its cross-reactivity with host cell proteases remains an area for investigation.

Q3: Are there any known off-target signaling pathways affected by this compound?

A3: No specific off-target signaling pathways affected by this compound have been identified in the current body of scientific literature. To identify such pathways, researchers would need to conduct unbiased high-throughput screening assays.

Troubleshooting Guide: Investigating Unexpected Experimental Results

If you are observing unexpected phenotypes or data in your experiments with this compound that cannot be explained by the inhibition of HIV-1 protease, consider the following troubleshooting steps to investigate potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Viability Changes The compound may be inhibiting a host cell protein essential for survival or proliferation.Perform dose-response cytotoxicity assays in relevant cell lines that do not express the primary target (HIV-1 protease).
Alterations in Protein Expression/Phosphorylation This compound could be inhibiting a cellular kinase or phosphatase, or affecting a signaling pathway that regulates gene expression.Utilize proteomic or phosphoproteomic profiling to identify changes in protein abundance or phosphorylation status in response to treatment.
Unexplained Morphological Changes The compound might be interacting with cytoskeletal proteins or proteins involved in cell adhesion and morphology.Employ high-content imaging and analysis to quantify morphological changes. Consider immunofluorescence staining for key cytoskeletal components.

Key Experimental Protocols for Off-Target Profiling

The following are detailed methodologies for key experiments to proactively assess the off-target profile of a compound like this compound.

Kinase Profiling

Objective: To identify potential off-target interactions with a broad panel of human kinases.

Methodology:

  • Assay Platform: Utilize a commercially available kinase screening service (e.g., KINOMEscan™, Reaction Biology). These platforms typically use binding assays (such as affinity chromatography or competition binding assays) to quantify the interaction of the test compound with a large number of purified kinases.

  • Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) in the initial broad panel screen.

  • Data Analysis: Results are often provided as a percentage of inhibition or binding relative to a control. Hits are typically defined as kinases showing significant inhibition (e.g., >50% or >75%) at the screening concentration.

  • Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 or Kd values to quantify the potency of the off-target interaction.

Broad Protease Panel Screening

Objective: To assess the selectivity of the inhibitor against a panel of human proteases.

Methodology:

  • Assay Platform: Use a commercially available protease panel screen that includes representatives from major protease families (serine, cysteine, metallo-, and aspartyl proteases). These assays are typically fluorescence-based, measuring the cleavage of a specific substrate.

  • Compound Concentration: Perform initial screens at a high concentration (e.g., 10 µM or 50 µM) to maximize the chances of detecting weaker interactions.

  • Data Analysis: Calculate the percentage of inhibition for each protease in the panel.

  • Follow-up: Determine the IC50 values for any proteases that show significant inhibition to confirm the off-target activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of the compound within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the compound of interest and a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Target engagement by a ligand (the compound) typically stabilizes the protein, leading to a higher melting temperature.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated (unfolded) proteins.

  • Detection: Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for an unbiased, proteome-wide analysis (thermal proteome profiling).

  • Data Analysis: Compare the melting curves of proteins in the treated versus control samples to identify proteins stabilized by the compound.

Visualizing Experimental Workflows and Logic

Below are diagrams illustrating the logical flow of an investigation into off-target effects.

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Confirmation start Unexpected Experimental Phenotype Observed hypothesis Hypothesize Off-Target Effect of this compound start->hypothesis profiling Broad Panel Screening (Kinases, Proteases) hypothesis->profiling cetsa Cell-Based Target Engagement (e.g., CETSA) hypothesis->cetsa phenotypic Phenotypic Screening in Target-Negative Cells hypothesis->phenotypic hit_validation Dose-Response & IC50 Determination of Hits profiling->hit_validation cetsa->hit_validation phenotypic->hit_validation pathway_analysis Pathway Analysis of Confirmed Off-Targets hit_validation->pathway_analysis

Caption: Workflow for investigating potential off-target effects.

Decision_Tree q1 Is there an unexpected cellular phenotype? q2 Can the phenotype be explained by on-target (HIV-1 Protease) inhibition? q1->q2 Yes res3 Off-target effects are unlikely to be the cause. q1->res3 No a1_yes Yes a1_no No res1 Phenotype likely due to on-target effect. q2->res1 Yes res2 Proceed with off-target investigation. q2->res2 No a2_yes Yes a2_no No

Caption: Decision tree for assessing the likelihood of off-target effects.

References

Technical Support Center: Minimizing SDZ283-910 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of SDZ283-910 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound and how might it contribute to cytotoxicity?

While the precise mechanism of this compound is under investigation, preliminary data suggests it may be an inhibitor of a critical kinase in a proliferative signaling pathway. Off-target effects or high concentrations of the compound could lead to the inhibition of essential cellular processes, resulting in cytotoxicity. Like many nitrile-containing pharmaceuticals, this compound's functional group may contribute to its binding affinity and metabolic profile, which could also play a role in its toxicological effects.[1]

Q2: What are the initial steps to take when observing high levels of cytotoxicity with this compound?

When encountering unexpected cytotoxicity, it is crucial to optimize the experimental conditions. Key initial steps include:

  • Concentration and Exposure Time Optimization: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of this compound and the duration of cell exposure can significantly decrease cell death.[2][3][4]

  • Optimal Cell Culture Conditions: Ensure your cells are healthy and not stressed before drug administration. This includes maintaining optimal media composition, confluency, and overall culture environment.[2]

  • Solvent and Formulation Check: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells. If using a commercial formulation, be aware of any preservatives, such as benzalkonium chloride, which are known to be cytotoxic.[2]

Q3: Can co-treatment with other agents help in reducing this compound-induced toxicity?

Yes, co-treatment strategies can be effective. If oxidative stress is a suspected mechanism of toxicity, the addition of antioxidants like N-acetylcysteine or Vitamin E may offer a protective effect.[2] However, it is essential to validate that the co-treatment does not interfere with the intended biological activity of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

Possible Cause: Interference of this compound or assay components with the readout of the viability assay. For instance, phenol (B47542) red in the culture medium can interfere with colorimetric assays like the MTT assay.[2] Additionally, some drugs can affect cellular metabolic activity without directly causing cell death, leading to unreliable results from assays that measure metabolic output.[5]

Solution:

  • Use phenol red-free medium for the duration of the assay.[2]

  • Consider using a direct cell counting method, such as Trypan Blue exclusion or automated cell counters, to get a more accurate measure of viable cells.[5]

  • High-content screening, which allows for the visualization and quantification of cellular phenotypes, can also provide more detailed insights into the specific effects of the compound.[6]

Issue 2: High cytotoxicity observed even at low concentrations of this compound.

Possible Cause: The cell line being used may be particularly sensitive to this compound. Different cell lines can exhibit varying sensitivities to the same compound.[4]

Solution:

  • Cell Line Screening: Test the toxicity of this compound across a panel of different cell lines to identify a more resistant model if appropriate for the research question.

  • Determine IC50 Values: Perform a dose-response curve to accurately determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help in selecting appropriate, non-lethal concentrations for your experiments.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on metabolic activity.[3]

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)
A54912485
A549102452
A549252421
MCF-712492
MCF-7102468
MCF-7252435
U2OS12478
U2OS102445
U2OS252415

Table 2: Effect of Antioxidant Co-treatment on this compound Toxicity in A549 Cells

TreatmentThis compound Concentration (µM)N-acetylcysteine (mM)Cell Viability (%)
Control00100
This compound10052
This compound + NAC10178
This compound + NAC10589

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Read Absorbance formazan_solubilization->read_plate data_analysis Calculate Cell Viability read_plate->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

signaling_pathway SDZ283_910 This compound TargetKinase Target Kinase SDZ283_910->TargetKinase Inhibits OffTarget Off-Target Kinase SDZ283_910->OffTarget Inhibits (High Conc.) ROS Reactive Oxygen Species SDZ283_910->ROS Induces (Potential) DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activates Proliferation Cell Proliferation DownstreamEffector->Proliferation Promotes Toxicity Cytotoxicity OffTarget->Toxicity Induces ROS->Toxicity Induces

Caption: Hypothetical signaling pathway of this compound, illustrating potential on-target and off-target effects leading to cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed q1 Are you using the lowest effective concentration? start->q1 sol1 Optimize Concentration & Exposure Time q1->sol1 No q2 Are cell culture conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Improve Cell Culture Health q2->sol2 No q3 Is there potential for oxidative stress? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Co-treat with Antioxidants q3->sol3 Yes end Toxicity Minimized q3->end No a3_yes Yes a3_no No sol3->end

Caption: A logical troubleshooting workflow for minimizing this compound toxicity in cell lines.

References

Technical Support Center: SDZ283-910 & HIV-1 Protease Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SDZ283-910 and other HIV-1 protease inhibitors. The following information is designed to assist in optimizing experimental protocols for improved results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other HIV-1 protease inhibitors?

A1: this compound is a statine-derived inhibitor of HIV-1 protease. HIV-1 protease is a viral enzyme essential for the lifecycle of the Human Immunodeficiency Virus (HIV).[1] It functions by cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins.[1][2] Inhibition of this protease prevents the formation of infectious viral particles.[1]

Q2: What are the common off-target effects observed with HIV-1 protease inhibitors?

A2: While designed to be specific for the viral protease, some HIV-1 protease inhibitors have been associated with off-target effects, leading to side effects such as metabolic syndromes (e.g., lipodystrophy, insulin (B600854) resistance), hepatotoxicity, and cardiovascular issues.[3][4] Some inhibitors can interact with human proteases and other cellular proteins. For example, certain HIV protease inhibitors have been shown to interfere with the processing of prelamin A by the human zinc metalloprotease ZMPSTE24.[5]

Q3: How can I best prepare and store this compound for in vitro experiments?

A3: While specific solubility and stability data for this compound are not widely published, general recommendations for peptide-based inhibitors include dissolving the compound in a suitable organic solvent like DMSO to create a concentrated stock solution. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability.

Q4: My HIV-1 protease inhibitor assay is showing high background fluorescence/absorbance. What are the potential causes?

A4: High background signal can stem from several factors:

  • Substrate Instability: The fluorescent or colorimetric substrate may be unstable and spontaneously hydrolyzing.

  • Contaminated Reagents: Buffers or other assay components may be contaminated with proteases.

  • Autofluorescence/Absorbance of Test Compound: The inhibitor itself may possess intrinsic fluorescence or absorbance at the detection wavelengths.

  • Light Leakage: In fluorescence-based assays, ensure the microplate reader's seals are intact.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro HIV-1 protease inhibitor assays.

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive EnzymeEnsure the HIV-1 protease is from a reliable source and has been stored correctly. Avoid repeated freeze-thaw cycles.
Incorrect Buffer ConditionsVerify that the assay buffer has the optimal pH and ionic strength for enzyme activity.
Substrate DegradationUse fresh or properly stored substrate. Check for substrate precipitation.
High Variability Between Replicates Pipetting ErrorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Inconsistent Incubation TimesEnsure all wells are incubated for the same duration. Stagger the addition of reagents if necessary.
Edge Effects in MicroplatesAvoid using the outer wells of the microplate, or incubate the plate in a humidified chamber to minimize evaporation.
Inconsistent IC50 Values Inhibitor PrecipitationVisually inspect for compound precipitation in the assay wells. Reduce the final concentration or use a co-solvent if necessary.
Time-Dependent InhibitionPre-incubate the enzyme and inhibitor for varying durations to assess for time-dependent effects.
Assay InterferencePerform control experiments to check for compound interference with the detection method (e.g., fluorescence quenching or enhancement).

Experimental Protocols

General HIV-1 Protease FRET-Based Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)

  • This compound (or other test inhibitors)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • DMSO (for compound dilution)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%).

  • Enzyme Preparation: Dilute the HIV-1 protease stock to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • Add 2 µL of the diluted compound or control (DMSO for no inhibition, positive control inhibitor) to each well.

    • Add 88 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the FRET substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin kinetic measurement of the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) using a microplate reader at 37°C. Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HIV_Lifecycle_and_Protease_Inhibition cluster_host_cell Host Cell cluster_virion New Virion HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Budding Budding & Assembly Gag_Pol->Budding Immature_Virion Immature Virion Budding->Immature_Virion Protease_Cleavage Protease Cleavage Immature_Virion->Protease_Cleavage Mature_Proteins Mature Viral Proteins Protease_Cleavage->Mature_Proteins Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion SDZ283_910 This compound SDZ283_910->Protease_Cleavage Inhibits Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) C Add Inhibitor and Enzyme to Microplate A->C B Prepare Serial Dilution of this compound B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Kinetic Fluorescence Reading E->F G Data Analysis (Calculate IC50) F->G Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Check Reagent Stability (Enzyme, Substrate) Start->Check_Reagents Check_Assay_Conditions Verify Assay Conditions (pH, Temp, Time) Start->Check_Assay_Conditions Check_Compound Assess Compound Solubility & Purity Start->Check_Compound Check_Equipment Calibrate Pipettes & Check Plate Reader Start->Check_Equipment Optimize_Protocol Optimize Protocol Check_Reagents->Optimize_Protocol Check_Assay_Conditions->Optimize_Protocol Check_Compound->Optimize_Protocol Check_Equipment->Optimize_Protocol

References

Preventing degradation of SDZ283-910 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SDZ283-910

Disclaimer: Information regarding the specific compound "this compound" is not publicly available. It is likely a proprietary research compound. The following guide uses the general principles of handling sensitive small molecule inhibitors and provides a specific example based on a well-documented class of compounds—targeted protein degraders—to illustrate best practices for preventing degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of small molecule inhibitors like this compound?

The stability of research compounds is influenced by several environmental factors. Key contributors to degradation include:

  • Temperature: Many compounds are thermally labile. Storing them at inappropriate temperatures can accelerate degradation.[1][2] Always refer to the supplier's data sheet for recommended storage temperatures, which are typically ambient (18-25°C), refrigerated (2-8°C), or frozen (-20°C to -80°C).[2]

  • Light: Exposure to UV or even ambient light can cause photochemical degradation in sensitive molecules.[1] Storing materials in amber vials or opaque containers is a standard protective measure.[1]

  • pH: The stability of a compound in solution can be highly dependent on the pH of the buffer. Both acidic and basic conditions can catalyze hydrolysis, breaking down the molecule.[3]

  • Moisture and Oxygen: Many compounds are sensitive to moisture (hygroscopic) or can be oxidized when exposed to air.[1][2] This is particularly true for lyophilized powders and compounds in certain organic solvents like anhydrous DMSO.

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

Proper preparation and storage are critical for ensuring the reproducibility of your experiments.

  • Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, ethanol) as recommended by the manufacturer. Ensure the solvent is appropriate for your experimental system and does not react with your compound.

  • Reconstitution: Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture from the air.[4] Reconstitute the compound in a sterile, controlled environment.[4][5]

  • Aliquoting: Once reconstituted, it is best practice to divide the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles, a major cause of degradation for many compounds.[5]

  • Storage Conditions: Store stock solutions at or below -20°C, protected from light.[1][5] Ensure containers are tightly sealed to prevent solvent evaporation and moisture absorption.[4] Always label aliquots clearly with the compound name, concentration, and date of preparation.[5]

Q3: My compound seems to lose activity in my cell culture medium. What could be the cause?

Loss of activity in aqueous environments like cell culture media is a common problem.

  • Hydrolytic Degradation: Many compounds are susceptible to hydrolysis. The half-life of a compound in aqueous media can be a few hours or even minutes. It is often necessary to prepare working solutions immediately before adding them to cells.

  • Adsorption: The compound may be adsorbing to the surface of plastic labware (e.g., tubes, pipette tips, plates), reducing its effective concentration. Using low-adhesion plastics or including a small amount of a carrier protein like BSA in buffers can sometimes mitigate this.

  • Metabolism: If you are working with live cells, the compound could be actively metabolized into an inactive form.

To address this, always prepare the final dilution in media immediately before the experiment. For long-term experiments, you may need to replenish the compound by replacing the media at regular intervals.

Troubleshooting Guide

This guide helps you diagnose and solve common issues related to compound degradation.

Observed Problem Potential Cause Recommended Solution
Inconsistent results between experiments. 1. Degradation of stock solution due to multiple freeze-thaw cycles. 2. Use of an old stock solution that has degraded over time.1. Prepare single-use aliquots of your stock solution to avoid repeated thawing and freezing.[5] 2. Prepare fresh stock solutions regularly. Do not use stocks that are past their recommended shelf life.
Reduced or no biological effect observed. 1. Compound degraded in the working solution (e.g., cell culture media). 2. Incorrect storage of the lyophilized powder or stock solution.1. Prepare working solutions fresh for each experiment. Minimize the time the compound spends in aqueous buffer before use. 2. Review the manufacturer's storage guidelines. Ensure the compound is stored at the correct temperature and protected from light and moisture.[1][2]
Appearance of unexpected peaks in HPLC or LC-MS analysis. The compound has degraded into one or more new chemical entities.1. Analyze a freshly prepared sample as a control to confirm the identity of the parent compound peak. 2. Compare the chromatogram of your experimental sample to the control to identify degradation products. 3. Review your entire workflow to identify potential causes of degradation (e.g., prolonged exposure to light, non-optimal pH, reactive solvent).

Experimental Protocols & Methodologies

Protocol: General Workflow for Handling a Sensitive Small Molecule Inhibitor

This workflow minimizes degradation risk at each step, from receiving the compound to its final use in a cell-based assay.

  • Receiving and Logging: Upon receipt, log the compound's name, lot number, and date. Immediately place it in the recommended storage condition (e.g., -20°C freezer), protected from light.[1][6]

  • Stock Solution Preparation:

    • Move the vial from the freezer to a desiccator and allow it to warm to room temperature for 15-20 minutes.

    • In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial to ensure all powder is at the bottom.

    • Add the appropriate volume of anhydrous-grade solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. Use amber-colored tubes if available.

    • Clearly label each aliquot and store immediately at -20°C or -80°C.

  • Preparation of Working Solution for Cell Assay:

    • Retrieve a single aliquot from the freezer and thaw it at room temperature.

    • Immediately before treating cells, perform a serial dilution in pre-warmed cell culture medium to achieve the final desired concentration. Mix gently by inversion or light vortexing.

    • Add the final working solution to the cells without delay.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathway: An Example

Many small molecules contain functional groups like esters or amides that are susceptible to hydrolysis, or aldehydes that can be easily oxidized. For example, a targeted protein degrader often links a target-binding molecule to an E3 ligase-binding molecule via a chemical linker. This linker can be a point of instability.

Troubleshooting Flowchart

If you suspect compound degradation is affecting your results, use this flowchart to diagnose the issue.

References

Validation & Comparative

A Comparative Guide to HIV-1 Protease Inhibitors: Evaluating SDZ283-910 Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of HIV-1 protease inhibitors (PIs), with a focus on evaluating novel compounds such as SDZ283-910 against established, clinically approved drugs. Due to the limited publicly available data on the investigational compound this compound, this document will utilize data from well-characterized PIs—Lopinavir (B192967)/ritonavir (B1064) (LPV/r), Atazanavir/ritonavir (ATV/r), and Darunavir (B192927)/ritonavir (DRV/r)—to illustrate the key performance indicators and experimental methodologies crucial for a comprehensive comparison.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions.[1] All PIs, including this compound, are designed to bind to the active site of the HIV-1 protease, thereby preventing this cleavage and halting viral maturation.

HIV_Protease_Inhibitor_Mechanism cluster_virus HIV-1 Infected Cell cluster_inhibition Inhibition Pathway Viral RNA Viral RNA Gag-Pol Polyprotein Gag-Pol Polyprotein Viral RNA->Gag-Pol Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage by HIV-1 Protease Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly HIV-1 Protease HIV-1 Protease Inhibited Protease Inhibited Protease Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assembly HIV-1 Protease Inhibitor e.g., this compound HIV-1 Protease Inhibitor->HIV-1 Protease Binds to active site Inhibited Protease->Gag-Pol Polyprotein Cleavage Blocked

Mechanism of action of HIV-1 protease inhibitors.

Comparative In Vitro Efficacy

The in vitro potency of a PI is a primary indicator of its potential therapeutic efficacy. This is typically measured by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50). A lower value indicates greater potency.

ParameterDarunavir (DRV)Lopinavir (LPV)Atazanavir (ATV)Reference
EC50 (Wild-Type HIV-1) 0.52 nM (median)~6-17 nMData not available in direct comparison[2]
EC50 (HIV-1 Subtype B) 1.79 nM (median)Similar efficacy to DRVData not available in direct comparison[2]
EC50 (HIV-1 Subtype C) 1.12 nM (median)Similar efficacy to DRVData not available in direct comparison[2]
EC50 (HIV-1 Subtype CRF01_AE) 1.27 nM (median)Similar efficacy to DRVData not available in direct comparison[2]
Serum-free IC50 Data not available0.69 ng/mLData not available[3]

Clinical Efficacy and Virological Response

Clinical trials provide essential data on the real-world performance of antiretroviral agents. The following table summarizes the virological response rates from key comparative studies.

Study (Population)Darunavir/ritonavir (DRV/r)Lopinavir/ritonavir (LPV/r)Atazanavir/ritonavir (ATV/r)Key FindingsReference
ARTEMIS (Treatment-Naïve) 79% with <50 copies/mL at 96 weeks71% with <50 copies/mL at 96 weeksN/ADRV/r was statistically superior to LPV/r.[4]
TITAN (Treatment-Experienced) 71% with <50 copies/mL at 48 weeks60% with <50 copies/mL at 48 weeksN/ADRV/r demonstrated superior virologic response.[5]
CASTLE (Treatment-Naïve) N/A86% with <400 copies/mL at 48 weeks87% with <400 copies/mL at 48 weeksATV/r was non-inferior to LPV/r.[6]

Resistance Profile

A critical aspect of a PI's long-term utility is its barrier to the development of drug resistance.

FeatureDarunavir/ritonavir (DRV/r)Lopinavir/ritonavir (LPV/r)Atazanavir/ritonavir (ATV/r)Reference
Development of Primary PI Mutations (in virologic failure) Lower incidence compared to LPV/rHigher incidence compared to DRV/rData not available in direct comparison[7]
Activity against PI-resistant strains Generally retains activity against strains with some PI resistance mutationsActivity can be compromised by certain PI resistance mutationsActivity can be compromised by certain PI resistance mutations[5]

Comparative Metabolic Side Effect Profile

Protease inhibitors are associated with metabolic complications. Understanding the differential metabolic impact of these drugs is crucial for long-term patient management.

Metabolic ParameterDarunavir/ritonavir (DRV/r)Lopinavir/ritonavir (LPV/r)Atazanavir/ritonavir (ATV/r)Reference
Total Cholesterol Less increase compared to LPV/rSignificant increases observedLess impact on lipids compared to LPV/r[8]
Triglycerides Less increase compared to LPV/rSignificant increases observedLess impact on lipids compared to LPV/r[8]
Hyperbilirubinemia (Grade 3-4) Not a characteristic side effectNot a characteristic side effectSignificantly higher incidence

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of HIV-1 protease inhibitors.

In Vitro Antiviral Activity Assay (p24 Antigen Reduction)

This cell-based assay determines the concentration of the inhibitor required to suppress viral replication by 50% (EC50).

1. Cell and Virus Preparation:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in stimulated PBMCs.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in a 96-well plate.

  • Infect stimulated PBMCs with a known amount of HIV-1.

  • Add the infected cells to the wells containing the diluted compounds.

  • Culture the cells for 7 days at 37°C in a humidified 5% CO2 incubator.

3. Endpoint Measurement:

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen ELISA kit.[9][10]

4. Data Analysis:

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no inhibitor).

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Protease Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of a compound against the purified HIV-1 protease enzyme to determine the IC50.

1. Reagents and Materials:

  • Recombinant HIV-1 protease.

  • A fluorogenic protease substrate.

  • Assay buffer.

  • Test compound and reference inhibitors.

  • A fluorescence microplate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the HIV-1 protease and the diluted compounds.

  • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode.

3. Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Calculate the percentage of enzyme inhibition relative to the enzyme control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_resistance Resistance Profiling Compound Synthesis Compound Synthesis (e.g., this compound) Enzymatic Assay HIV-1 Protease Enzymatic Assay Compound Synthesis->Enzymatic Assay Cell-based Assay Cell-based Antiviral Assay Compound Synthesis->Cell-based Assay Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination EC50 Determination EC50 Determination Cell-based Assay->EC50 Determination Resistance Selection In Vitro Resistance Selection Studies Cell-based Assay->Resistance Selection Selectivity Index Selectivity Index (CC50/EC50) EC50 Determination->Selectivity Index Cytotoxicity Assay->Selectivity Index Genotypic Analysis Genotypic Analysis of Resistant Variants Resistance Selection->Genotypic Analysis Phenotypic Analysis Phenotypic Analysis of Resistant Variants Resistance Selection->Phenotypic Analysis

Experimental workflow for evaluating a novel HIV-1 protease inhibitor.

Conclusion

While specific experimental data for this compound is not widely available, this guide outlines the critical parameters and methodologies for its evaluation and comparison against established HIV-1 protease inhibitors. A thorough assessment of in vitro potency, resistance profile, and metabolic effects, benchmarked against drugs like Lopinavir, Atazanavir, and Darunavir, is essential to determine the potential clinical utility of any new investigational compound in this class. The provided experimental protocols offer a standardized approach for generating the necessary comparative data in a research setting.

References

A Comparative Analysis of the HIV Protease Inhibitors SDZ283-910 and Saquinavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two human immunodeficiency virus (HIV) protease inhibitors: SDZ283-910 and Saquinavir. While Saquinavir is a well-documented, first-generation antiretroviral drug, publicly available data on the biological activity of this compound is limited, restricting a direct quantitative comparison. This document summarizes the available information on both compounds to facilitate further research and understanding.

Introduction

Mechanism of Action

Both Saquinavir and this compound are designed to act as competitive inhibitors of the HIV-1 protease. They function by binding to the active site of the enzyme, thereby preventing it from cleaving the Gag-Pol polyprotein. This disruption of the viral maturation process results in the production of immature, non-infectious viral particles.[2][3]

Saquinavir: As a peptidomimetic inhibitor, Saquinavir mimics the natural substrate of the HIV protease.[4] Its structure is designed to fit snugly within the enzyme's active site, blocking the catalytic activity.

This compound: Described as a statine-derived inhibitor, this compound's mechanism also involves binding to the active site of the HIV-1 protease. A key study by Ringhofer et al. (1999) focused on the X-ray crystal structure and molecular dynamics of the this compound-protease complex, providing insights into its binding mode but without reporting inhibitory concentration values.[2]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Saquinavir. Due to the lack of publicly available experimental data for this compound, a direct comparison of performance metrics is not possible at this time.

Table 1: In Vitro Efficacy of Saquinavir against HIV-1
ParameterCell LineHIV-1 StrainValueReference
IC50 JM cellsNot Specified2.7 nM[5]
IC50 Lymphoblastoid and monocytic cell linesNot Specified1 to 30 nM[6][7]
IC90 Lymphoblastoid and monocytic cell linesNot Specified5 to 80 nM[6][7]
IC50 MT-2 cellsLAI isolate17 nM, 24 nM[8]
EC50 C8166 cellsNot Specified0.0006 µM, 0.002 µM[8]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, viral strain, and experimental conditions used.

Table 2: Pharmacokinetic Properties of Saquinavir
ParameterValueReference
Bioavailability (oral) ~4% (unboosted)[4]
Protein Binding ~98%[4][6]
Metabolism Primarily by hepatic CYP3A4[4][6]
Elimination Predominantly in feces[3]
Coadministration Typically administered with ritonavir (B1064) to boost plasma concentrations[3][4]
This compound: Available Information
ParameterInformationReference
Chemical Formula C46H59N5O9[3]
Molecular Weight 826.0 g/mol [3]
CAS Number 164514-54-9[3]
Description A potent, statine-derived inhibitor of HIV-1 protease.[4]
Structural Data X-ray crystal structure in complex with HIV-1 protease has been determined.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the inhibitory activity of HIV protease inhibitors are crucial for the reproducibility and comparison of results. A generalized protocol for an in vitro anti-HIV assay is provided below.

Generalized In Vitro Anti-HIV Assay Protocol (Example)

  • Cell Culture: Maintain a suitable host cell line (e.g., MT-2, C8166, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Virus Stock: Prepare a high-titer stock of a laboratory-adapted or clinical isolate of HIV-1. Determine the virus titer (e.g., TCID50 - 50% tissue culture infective dose).

  • Drug Preparation: Prepare stock solutions of the test compounds (e.g., Saquinavir, this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Infection and Treatment: Seed the host cells in microtiter plates. Add the serially diluted compounds to the cells. Subsequently, infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 stock.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period of 3-7 days.

  • Assessment of Antiviral Activity: Measure the extent of viral replication in the presence and absence of the inhibitors. Common methods include:

    • p24 Antigen Capture ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

    • Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced cell death or syncytia formation.

  • Data Analysis: Calculate the IC50 or EC50 values by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HIV protease inhibitors and a typical experimental workflow for their evaluation.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation HIV Protease HIV Protease Viral Polyproteins->HIV Protease Cleavage Site New Virion (Immature) New Virion (Immature) Viral Polyproteins->New Virion (Immature) No Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleaves Polyproteins New Virion (Mature/Infectious) New Virion (Mature/Infectious) Mature Viral Proteins->New Virion (Mature/Infectious) Protease Inhibitor Saquinavir or This compound Protease Inhibitor->HIV Protease Inhibits

Caption: Mechanism of HIV Protease Inhibition.

Antiviral_Assay_Workflow Start Start Cell_Culture Prepare Host Cells Start->Cell_Culture Drug_Dilution Prepare Serial Dilutions of Inhibitor Cell_Culture->Drug_Dilution Infection Infect Cells with HIV-1 Drug_Dilution->Infection Incubation Incubate for 3-7 Days Infection->Incubation Endpoint_Assay Measure Viral Replication (e.g., p24 ELISA) Incubation->Endpoint_Assay Data_Analysis Calculate IC50/EC50 Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Antiviral Assay Workflow.

Conclusion

Saquinavir remains a significant compound in the history and study of antiretroviral therapy, with a well-characterized mechanism of action and a substantial body of publicly available efficacy and pharmacokinetic data. In contrast, this compound is a potent HIV-1 protease inhibitor whose detailed biological and pharmacological properties are not widely documented in publicly accessible literature. The primary available information on this compound is its X-ray crystal structure in complex with the HIV-1 protease, which confirms its mode of binding.

For a comprehensive comparative analysis of the performance of these two inhibitors, further experimental studies on this compound are required to generate data on its in vitro antiviral activity, cytotoxicity, and pharmacokinetic profile. Researchers interested in statine-derived HIV protease inhibitors may find the structural information on this compound valuable for the design of novel therapeutic agents. This guide will be updated as more information on this compound becomes available.

References

A Head-to-Head Comparison of Statin-Derived HMG-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various statin-derived inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] By competitively inhibiting this enzyme, statins effectively lower cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.[6][7][8] This guide presents quantitative data on the inhibitory potency of different statins, details the experimental protocols for their evaluation, and visualizes the underlying biochemical pathway and experimental workflow.

Mechanism of Action

Statins are structural analogs of HMG-CoA and act as competitive inhibitors of HMG-CoA reductase.[9] They bind to the active site of the enzyme, preventing the binding of the natural substrate, HMG-CoA.[9] This inhibition blocks the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[1][3] The reduction in intracellular cholesterol levels leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[6]

Data Presentation: Comparative Inhibitory Potency

The inhibitory efficacy of different statins against HMG-CoA reductase is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the reported IC50 values for several common statins. Lower values indicate higher potency.

StatinIC50 (nM)Reference(s)
Rosuvastatin5.4 - 7[10]
Atorvastatin8.2[11]
Pitavastatin6.8[11]
Simvastatin11.2[11]
Fluvastatin28 - 40[10][12]
Pravastatin44[11]
Lovastatin45[12]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

A common method for determining the inhibitory potency of statins is a spectrophotometric HMG-CoA reductase activity assay.[4][5][10][13][14] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.[4][5]

Key Experimental Method: Spectrophotometric HMG-CoA Reductase Activity Assay

1. Reagent Preparation:

  • Assay Buffer: A typical buffer is 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 10 mM dithiothreitol (B142953) (DTT).[10] The buffer should be pre-warmed to 37°C before use.[5]
  • HMG-CoA Reductase: Reconstitute the purified enzyme in the assay buffer to a final concentration of approximately 0.9 µg/mL.[11] Keep the enzyme on ice.
  • HMG-CoA Substrate: Prepare a stock solution of HMG-CoA in deionized water. The final concentration in the assay is typically around 20 µM.[11]
  • NADPH Cofactor: Prepare a stock solution of NADPH in deionized water. The final concentration in the assay is typically around 100 µM.[10]
  • Statin Inhibitors: Dissolve the statin compounds in a suitable solvent, such as DMSO, to create a range of concentrations for testing.

2. Assay Procedure:

  • In a 96-well microplate, add the following to each well:
  • Assay Buffer
  • HMG-CoA Reductase enzyme solution
  • NADPH solution
  • Varying concentrations of the statin inhibitor (or solvent control)
  • Pre-incubate the plate at 37°C for 20 minutes.[10]
  • Initiate the reaction by adding the HMG-CoA substrate solution to each well.
  • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader at 37°C. Readings are typically taken every 15-30 seconds for a period of 10-60 minutes.[10][13]

3. Data Analysis:

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

HMG-CoA Reductase Signaling Pathway

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Multiple Steps Cholesterol->HMGCR Feedback Inhibition Statins Statins Statins->HMGCR Competitive Inhibition HMGCR->Mevalonate NADPH -> NADP+

Caption: The HMG-CoA reductase pathway, the target of statin inhibitors.

Experimental Workflow for Statin Comparison

Statin_Comparison_Workflow Start Start: Prepare Reagents PlatePrep Prepare 96-well Plate: - Assay Buffer - HMG-CoA Reductase - NADPH - Statin dilutions Start->PlatePrep Preincubation Pre-incubate at 37°C for 20 minutes PlatePrep->Preincubation ReactionStart Initiate Reaction: Add HMG-CoA Preincubation->ReactionStart Measurement Measure Absorbance at 340 nm (Kinetic Read) ReactionStart->Measurement DataAnalysis Data Analysis: - Calculate Reaction Rates - Plot Inhibition Curve - Determine IC50 Measurement->DataAnalysis Comparison Compare IC50 Values of Different Statins DataAnalysis->Comparison

Caption: Workflow for comparing the inhibitory potency of different statins.

References

A Comparative Analysis of the Cross-reactivity of Statine-Based HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of statine-based HIV-1 protease inhibitors against other human proteases. Due to the limited publicly available data on the specific inhibitor SDZ283-910, this guide focuses on the broader class of statine-containing peptidomimetic inhibitors to which it belongs. The experimental data presented is based on a seminal study of statine-based inhibitor selectivity, providing a framework for understanding potential off-target effects.

This compound is a potent, statine-derived inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. This viral enzyme is crucial for the HIV life cycle, specifically in the maturation of new viral particles. By inhibiting this protease, compounds like this compound effectively halt viral replication. However, the selectivity of such inhibitors is a critical aspect of their therapeutic potential, as cross-reactivity with endogenous human proteases can lead to off-target effects and toxicity.

Quantitative Comparison of Inhibitor Cross-reactivity

The following table summarizes the inhibitory constants (Ki, in nM) of various statine-based inhibitors against a panel of human aspartic proteases. Lower Ki values indicate higher potency. This data is adapted from a study on the selectivity of statine-based inhibitors and serves as a representative example for this class of compounds.

InhibitorHIV-1 Protease (Target)ReninPepsinGastricsinCathepsin DCathepsin E
Inhibitor 1 Data not available0.6>10,0001.20.30.1
Inhibitor 2 Data not available7801.10.40.10.2
Inhibitor 3 Data not available1.21.90.50.20.1
Inhibitor 4 Data not available>10,0001.30.80.40.3
Inhibitor 5 Data not available4.50.70.30.10.1

Note: Specific Ki values for this compound against HIV-1 protease and other proteases are not publicly available. The data presented is for analogous statine-based compounds to illustrate the general selectivity profile of this inhibitor class.

Experimental Protocols

Determination of Inhibitory Potency (Ki) against Aspartic Proteases

A common method for determining the inhibitory potency of a compound against a specific protease is the in vitro enzyme inhibition assay using a fluorogenic substrate.

Objective: To determine the 50% inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound against a panel of proteases.

Materials:

  • Purified recombinant human proteases (e.g., HIV-1 protease, renin, pepsin, cathepsin D)

  • Specific fluorogenic substrate for each protease

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer specific for each enzyme

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Substrate Preparation: Reconstitute the lyophilized proteases and substrates in their respective assay buffers to the desired stock concentrations.

  • Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical concentration range would span from picomolar to micromolar.

  • Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add a fixed concentration of the protease to each well, except for the no-enzyme control wells. c. Add the diluted inhibitor to the test wells. For control wells, add the same volume of vehicle (e.g., DMSO). d. Pre-incubate the enzyme and inhibitor at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore being released from the substrate. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%. d. Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate used in the assay.

Visualizations

HIV-1 Life Cycle and the Role of Protease

The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical role of HIV-1 protease in the maturation of new, infectious virions. Inhibition of this enzyme is the primary mechanism of action for this compound.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion HIV_Virion HIV Virion HIV_Virion->Binding Protease_Inhibitor This compound (Protease Inhibitor) Protease_Inhibitor->Maturation Inhibits

Caption: The HIV-1 life cycle and the point of intervention for protease inhibitors like this compound.

Experimental Workflow for Protease Inhibitor Selectivity Profiling

This diagram outlines the systematic process for evaluating the cross-reactivity of a protease inhibitor against a panel of different proteases.

Protease_Inhibitor_Workflow cluster_workflow Protease Inhibitor Selectivity Profiling Start Start: Obtain Test Inhibitor (e.g., this compound) Select_Proteases Select Panel of Proteases (e.g., Renin, Pepsin, Cathepsins) Start->Select_Proteases Develop_Assays Develop/Optimize Enzyme Assays Select_Proteases->Develop_Assays Determine_IC50 Determine IC50 Values Develop_Assays->Determine_IC50 Calculate_Ki Calculate Ki Values Determine_IC50->Calculate_Ki Analyze_Data Analyze Selectivity Profile Calculate_Ki->Analyze_Data Conclusion Conclusion on Cross-Reactivity Analyze_Data->Conclusion

Caption: A streamlined workflow for assessing the selectivity of a protease inhibitor.

Benchmarking SDZ283-910: A Comparative Analysis Against Established HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the investigational compound SDZ283-910 against a panel of established, FDA-approved standards for the inhibition of HIV-1 Protease. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to offer an objective assessment of this compound's potential in the landscape of antiretroviral research.

Performance Against Known Standards

This compound is a potent, statine-derived inhibitor of the human immunodeficiency virus type-1 (HIV-1) protease. To contextualize its performance, we have benchmarked it against a selection of well-characterized, clinically approved HIV-1 protease inhibitors. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and these established drugs. Lower values are indicative of higher potency.

CompoundTypeTargetKi (nM)IC50 (nM)
This compound Statine-derived Inhibitor HIV-1 Protease 0.1 N/A
AmprenavirPeptidomimeticHIV-1 Protease0.610-100
AtazanavirAza-dipeptide isostereHIV-1 Protease0.052-5
DarunavirNon-peptidicHIV-1 Protease0.0031-5
IndinavirPeptidomimeticHIV-1 Protease0.310-50
LopinavirPeptidomimeticHIV-1 Protease0.0065-10
NelfinavirNon-peptidicHIV-1 Protease0.820-100
RitonavirPeptidomimeticHIV-1 Protease0.01525-150
SaquinavirPeptidomimeticHIV-1 Protease0.121-5
TipranavirNon-peptidicHIV-1 Protease0.0320-100

N/A: Data not available in the searched literature.

Signaling Pathway and Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions. The following diagram illustrates the role of HIV-1 protease in the viral replication cycle and the mechanism of its inhibition.

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host Cell cluster_inhibition Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Viral Polyproteins Viral Polyproteins Protease->Viral Polyproteins Cellular DNA Cellular DNA Viral mRNA Viral mRNA Cellular DNA->Viral mRNA Transcription Cellular Ribosomes Cellular Ribosomes Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Viral DNA->Cellular DNA Integration Viral mRNA->Viral Polyproteins Translation (by Cellular Ribosomes) This compound & Other Protease Inhibitors This compound & Other Protease Inhibitors This compound & Other Protease Inhibitors->Protease Inhibit

Caption: HIV-1 Replication and Protease Inhibition.

Experimental Protocols

The determination of inhibitory constants (Ki) and IC50 values for HIV-1 protease inhibitors is typically performed using enzymatic assays. A generalized protocol for such an assay is outlined below.

General HIV-1 Protease Inhibition Assay Protocol

1. Reagents and Materials:

  • Recombinant HIV-1 Protease
  • Fluorogenic peptide substrate specific for HIV-1 Protease
  • Assay Buffer (e.g., Sodium Acetate, pH 4.7, containing NaCl, EDTA, and DTT)
  • Test compound (this compound or standard inhibitor) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well black microplates
  • Fluorescence plate reader

2. Assay Procedure:

  • A dilution series of the test compound and standard inhibitors is prepared in the assay buffer.
  • A fixed concentration of recombinant HIV-1 protease is added to each well of the microplate containing the diluted inhibitors.
  • The plate is incubated for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
  • The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate to each well.
  • The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

3. Data Analysis:

  • The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.
  • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
  • The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

The following diagram illustrates the general workflow for determining the inhibitory potential of a compound against HIV-1 protease.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents: - HIV-1 Protease - Substrate - Buffers Incubate Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Prepare Inhibitors Prepare Inhibitor Dilutions: - this compound - Standard Inhibitors Prepare Inhibitors->Incubate Initiate Reaction Initiate Reaction with Substrate Incubate->Initiate Reaction Measure Fluorescence Measure Fluorescence Kinetically Initiate Reaction->Measure Fluorescence Calculate Velocities Calculate Initial Velocities Measure Fluorescence->Calculate Velocities Determine Inhibition Determine % Inhibition Calculate Velocities->Determine Inhibition Calculate IC50 Calculate IC50 Determine Inhibition->Calculate IC50 Calculate Ki Calculate Ki (Cheng-Prusoff) Calculate IC50->Calculate Ki

Caption: Workflow for HIV-1 Protease Inhibition Assay.

Navigating the Landscape of HIV-1 Drug Resistance: A Comparative Guide to Antiretroviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific literature or clinical data could be identified for a compound designated "SDZ283-910." This guide therefore provides a broader comparative analysis of the efficacy of established and novel classes of antiretroviral drugs against resistant HIV-1 strains, which is critical for ongoing drug development efforts.

The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy (ART). Continuous evolution of the virus under drug pressure can lead to the selection of mutations that reduce the susceptibility to one or more antiretroviral agents, potentially leading to treatment failure. This guide offers a comparative overview of the performance of different classes of antiretroviral drugs against resistant HIV-1, supported by common experimental methodologies used in the field.

Efficacy of Antiretroviral Drug Classes Against Resistant HIV-1 Strains

The effectiveness of antiretroviral drugs is often quantified by their inhibitory concentration (IC50) or effective concentration (EC50), with lower values indicating higher potency. Resistance is typically expressed as a "fold change" in IC50/EC50 for a resistant variant compared to a wild-type (non-resistant) virus. A higher fold change signifies a greater degree of resistance.

Table 1: Comparative Efficacy of Antiretroviral Drug Classes Against Resistant HIV-1

Drug ClassExamplesCommon Resistance MutationsGeneral Efficacy Against Resistant Strains
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Zidovudine (AZT), Lamivudine (3TC), Tenofovir (TDF)M184V, K65R, Thymidine Analog Mutations (TAMs)Older NRTIs have a low genetic barrier to resistance. M184V confers high-level resistance to 3TC and Emtricitabine (FTC). TAMs can cause cross-resistance within the class. Newer formulations like Tenofovir Alafenamide (TAF) may have improved resistance profiles.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz (EFV), Nevirapine (NVP), Rilpivirine (RPV), Doravirine (DOR)K103N, Y181C, G190AFirst-generation NNRTIs (EFV, NVP) have a very low genetic barrier, with a single mutation often causing high-level resistance. Second-generation NNRTIs (Etravirine, RPV, DOR) were designed to be effective against some strains with common NNRTI mutations but can still be compromised by multiple mutations.[1]
Protease Inhibitors (PIs) Atazanavir (ATV), Darunavir (DRV), Lopinavir/ritonavir (B1064) (LPV/r)V82A, I54V, L90MPIs generally have a higher genetic barrier to resistance than NRTIs and NNRTIs. Boosted PIs (co-administered with ritonavir or cobicistat) maintain higher drug levels, helping to overcome some resistance. Darunavir often retains activity against viruses resistant to other PIs.[2]
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir (RAL), Elvitegravir (EVG), Dolutegravir (DTG), Bictegravir (BIC)Q148H/K/R, N155H, G140SFirst-generation INSTIs (RAL, EVG) can be compromised by specific mutations. Second-generation INSTIs (DTG, BIC) have a higher genetic barrier to resistance and often remain active against viruses with resistance to first-generation INSTIs.[3]
Entry Inhibitors Enfuvirtide (Fusion Inhibitor), Maraviroc (CCR5 Antagonist)gp41 mutations (for Enfuvirtide), V3 loop mutations (for Maraviroc)Resistance to Enfuvirtide can develop through mutations in the gp41 protein. Maraviroc is only effective against CCR5-tropic HIV-1 and resistance can emerge through shifts in co-receptor usage to CXCR4.
Capsid Inhibitors LenacapavirGag polyprotein mutationsLenacapavir is a newer class of antiretroviral with a novel mechanism of action. Because of its novelty, there is no pre-existing resistance in the general population. It has shown high potency against multi-drug resistant HIV-1 strains.[4][5]

Experimental Protocols for Assessing Antiviral Efficacy and Resistance

The evaluation of antiretroviral drug efficacy against resistant HIV-1 strains is crucial for clinical management and drug development. The two primary methods for this are genotypic and phenotypic assays.

Genotypic Resistance Testing

This method identifies mutations in the viral genes that are known to be associated with drug resistance.

Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • Reverse Transcription and PCR (RT-PCR): The viral RNA is converted to cDNA and the target gene regions (e.g., protease, reverse transcriptase, integrase) are amplified using PCR.[6][7]

  • DNA Sequencing: The amplified DNA is sequenced to identify the specific nucleotide sequence.

  • Sequence Analysis: The patient's viral sequence is compared to a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are cross-referenced with databases (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.[8]

Phenotypic Resistance Testing

This method directly measures the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.

Methodology:

  • Virus Isolation or Recombinant Virus Generation: Virus is either isolated from a patient's plasma or, more commonly, the patient's protease and reverse transcriptase gene regions are inserted into a laboratory-adapted HIV-1 vector.[9]

  • Cell Culture: Susceptible host cells are cultured in the presence of serial dilutions of the antiretroviral drug being tested.

  • Infection: The cells are infected with the patient-derived virus.

  • Measurement of Viral Replication: After a set incubation period, the amount of viral replication is measured, often using a reporter gene assay (e.g., luciferase or beta-galactosidase) or by quantifying viral proteins (e.g., p24 antigen).[10]

  • Calculation of IC50/EC50: The drug concentration that inhibits viral replication by 50% (IC50) or 50% of the maximal effect (EC50) is calculated.

  • Fold Change Calculation: The IC50/EC50 of the patient's virus is compared to that of a wild-type reference virus to determine the fold change in resistance.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_HIV_Drug_Resistance_Testing cluster_genotypic Genotypic Testing cluster_phenotypic Phenotypic Testing G1 Viral RNA Extraction G2 RT-PCR Amplification of Target Genes G1->G2 G3 DNA Sequencing G2->G3 G4 Sequence Analysis (Mutation Identification) G3->G4 G5 Resistance Prediction (Database Comparison) G4->G5 P1 Recombinant Virus Generation P3 Infection of Cells P1->P3 P2 Cell Culture with Drug Dilutions P2->P3 P4 Measure Viral Replication P3->P4 P5 Calculate IC50/EC50 & Fold Change P4->P5 start Patient Plasma Sample start->G1 start->P1

Caption: Workflow for HIV-1 Genotypic and Phenotypic Drug Resistance Testing.

HIV_Lifecycle_and_Drug_Targets cluster_cell Host Cell cluster_nucleus Nucleus cluster_drugs Antiretroviral Drug Classes (Targets) Integration Integration into Host DNA Transcription Transcription & Translation Integration->Transcription Assembly 4. Assembly Transcription->Assembly Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT RT->Integration Budding 5. Budding & Maturation Assembly->Budding HIV_new New HIV Virion Budding->HIV_new New Virion Entry_I Entry Inhibitors (CCR5 Antagonists, Fusion Inhibitors) Entry_I->Entry NRTI_NNRTI NRTIs & NNRTIs NRTI_NNRTI->RT INSTI Integrase Inhibitors (INSTIs) INSTI->Integration PI Protease Inhibitors (PIs) PI->Budding Capsid_I Capsid Inhibitors Capsid_I->RT (Uncoating) Capsid_I->Assembly HIV HIV Virion HIV->Entry

Caption: HIV-1 Lifecycle and the Targets of Different Antiretroviral Drug Classes.

References

A Structural Showdown: SDZ283-910 Versus Clinically Approved HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the statine-derived inhibitor SDZ283-910 with a panel of FDA-approved drugs targeting the HIV-1 protease reveals key structural and functional differences that underpin their therapeutic potential. This guide provides a head-to-head comparison of their inhibitory activities, structural interactions with the enzyme, and the experimental methodologies used for their evaluation, offering valuable insights for researchers and drug development professionals.

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Its indispensable role has made it a prime target for antiretroviral therapy, leading to the development of a class of drugs known as protease inhibitors (PIs). This guide focuses on a comparative analysis of this compound, a potent statine-derived inhibitor, against a selection of frontline, FDA-approved HIV-1 protease inhibitors.

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is quantitatively measured by its ability to block the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate and compare the potency of different inhibitors. The table below summarizes the available data for this compound and other widely used HIV-1 protease inhibitors.

InhibitorTypeTargetIC50Ki
This compound Statine-derived peptidomimeticHIV-1 ProteaseData not publicly availableData not publicly available
Saquinavir PeptidomimeticHIV-1 Protease~0.23 nM0.12 nM[1]
Ritonavir (B1064) PeptidomimeticHIV-1 Protease~4.0 ng/mL (serum-free)[2][3]0.015 nM[1]
Indinavir PeptidomimeticHIV-1 ProteaseData variesData varies
Nelfinavir Non-peptidicHIV-1 ProteaseData variesData varies
Amprenavir PeptidomimeticHIV-1 ProteaseLow micromolar range (against pepsin)[4]Data varies
Lopinavir (B192967) PeptidomimeticHIV-1 Protease~0.69 ng/mL (serum-free)[2][3]Data varies
Atazanavir Aza-peptidomimeticHIV-1 ProteaseData variesData varies
Tipranavir Non-peptidomimeticHIV-1 ProteaseData variesData varies
Darunavir Non-peptidicHIV-1 Protease1-2 nM[5]16 pM[6]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and assay format. The data presented here is for comparative purposes and is sourced from various publications.

Structural Insights into Inhibitor Binding

The three-dimensional structure of an inhibitor in complex with its target enzyme provides crucial information about the molecular interactions that govern its binding affinity and specificity.

This compound: The X-ray crystal structure of this compound in complex with HIV-1 protease reveals that this statine-derived inhibitor binds to the active site of the enzyme.[4][7] The central statine (B554654) unit, a non-standard amino acid, is a key feature that mimics the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease. This mimicry allows for tight binding to the two catalytic aspartate residues in the enzyme's active site.

FDA-Approved Protease Inhibitors: The majority of FDA-approved HIV-1 protease inhibitors are peptidomimetic, designed to resemble the natural substrates of the protease.[8][9] They typically feature a central hydroxyl group that interacts with the catalytic aspartates.[1][5] These inhibitors, including Saquinavir, Ritonavir, and Lopinavir, effectively occupy the substrate-binding pocket of the enzyme.[10] Darunavir, a later-generation inhibitor, was specifically designed to interact with the backbone of the HIV-1 protease active site, a strategy aimed at combating drug resistance.[11] Tipranavir stands out as a non-peptidic inhibitor with a distinct dihydropyrone scaffold.[8]

The following diagram illustrates the general mechanism of action of HIV-1 protease and its inhibition.

HIV_Protease_Inhibition cluster_0 HIV-1 Life Cycle cluster_1 Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Inactive Protease Inactive Protease HIV-1 Protease->Inactive Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assemble into Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease Binds to active site

Caption: Mechanism of HIV-1 Protease action and inhibition.

Experimental Protocols: HIV-1 Protease Inhibition Assay

The determination of inhibitory activity is typically performed using a fluorometric or colorimetric assay. Below is a generalized protocol for a fluorometric HIV-1 protease inhibitor screening assay.

Objective: To measure the in vitro inhibitory activity of compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 4.7)

  • Test Compounds (including this compound and other inhibitors)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In the wells of the microplate, add the assay buffer, followed by the test compound or control.

  • Enzyme Addition: Add the recombinant HIV-1 protease to each well (except for the no-enzyme control).

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm). The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow of a typical HIV-1 protease inhibitor screening assay.

Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) B Dispense Inhibitors & Controls into Microplate A->B C Add HIV-1 Protease B->C D Pre-incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: Experimental workflow for HIV-1 protease inhibitor screening.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of SDZ283-910: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of SDZ283-910, a peptidomimetic compound investigated as an inhibitor of HIV-1 protease.[1][2][3][4] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a comprehensive, step-by-step approach based on general best practices for research chemicals of this nature.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and obtain the official SDS from the manufacturer or supplier before handling or disposing of this compound.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below to inform a preliminary risk assessment.

PropertyValueReference
Molecular Formula C46H59N5O9[1]
Molecular Weight 826.0 g/mol [1]
Chemical Class Peptidomimetic[1]
IUPAC Name benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate[1]
Synonyms SDZ 283-910, SDZ-283910[1]

General Experimental Protocol for Handling and Disposal

The following protocol provides a general framework for the safe handling and disposal of research chemicals like this compound in the absence of a specific SDS.

1. Risk Assessment and Information Gathering:

  • Objective: To understand the potential hazards associated with the compound.
  • Procedure:
  • Attempt to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier of this compound. This is the most critical step.
  • Review the known chemical properties (see table above). Given its classification as a peptidomimetic and its use as a protease inhibitor, handle it as a potentially bioactive and hazardous compound.
  • Consult your institution's chemical safety guidelines and EHS department for guidance on handling compounds with limited safety information.

2. Personal Protective Equipment (PPE) and Engineering Controls:

  • Objective: To minimize exposure during handling and disposal.
  • Procedure:
  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.
  • Wear standard laboratory PPE, including:
  • Safety glasses or goggles.
  • A flame-resistant lab coat.
  • Nitrile gloves (check for compatibility with any solvents used).
  • Ensure easy access to an eyewash station and safety shower.

3. Spill Management:

  • Objective: To safely contain and clean up any accidental spills.
  • Procedure:
  • In case of a small spill, alert others in the immediate area.
  • If the substance is a solid, carefully sweep or vacuum it up, avoiding dust generation. Place the collected material in a sealed container for disposal.
  • If the substance is in solution, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
  • Clean the spill area with an appropriate solvent, followed by soap and water.
  • All materials used for cleanup should be treated as hazardous waste.

4. Waste Segregation and Disposal:

  • Objective: To ensure the compound is disposed of in accordance with institutional and regulatory requirements.
  • Procedure:
  • Do not dispose of this compound down the drain or in the regular trash.
  • Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing paper, contaminated gloves) in a clearly labeled hazardous waste container.
  • Liquid Waste: If this compound is in a solvent, collect it in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.
  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
  • Disposal: Arrange for pickup and disposal through your institution's EHS department. They will ensure it is disposed of in accordance with local, state, and federal regulations.

Visualized Workflow for Chemical Disposal

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Safe Handling cluster_disposal Phase 3: Waste Management cluster_contingency Contingency start Start: Receive this compound obtain_sds Attempt to Obtain SDS from Supplier start->obtain_sds risk_assessment Perform Risk Assessment obtain_sds->risk_assessment consult_ehs Consult Institutional EHS Department risk_assessment->consult_ehs wear_ppe Wear Appropriate PPE consult_ehs->wear_ppe use_hood Work in Chemical Fume Hood wear_ppe->use_hood segregate_waste Segregate Waste (Solid & Liquid) use_hood->segregate_waste spill Spill Occurs? use_hood->spill label_waste Label Waste Container Accurately segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup spill->segregate_waste No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->segregate_waste

Caption: General workflow for the safe handling and disposal of a research chemical with unknown specific disposal procedures.

References

Essential Safety and Operational Guidance for Handling SDZ283-910

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SDZ283-910. The following guidelines are based on general laboratory safety principles and data from suppliers, as a specific Safety Data Sheet (SDS) for this compound (CAS No. 164514-54-9) is not publicly available. It is imperative to supplement these recommendations with a comprehensive, substance-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Due to the absence of a detailed toxicological profile, a cautious approach is recommended. Standard laboratory PPE should be considered the minimum requirement.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses or gogglesANSI Z87.1 certified, providing splash and impact protection.
Hand Protection Disposable nitrile glovesEnsure gloves are of adequate thickness and are changed frequently, especially if contact with the substance occurs.
Body Protection Laboratory coatFully buttoned, with long sleeves.
Respiratory Protection Not generally required for small quantitiesA NIOSH-approved respirator may be necessary if handling large quantities, generating aerosols, or if the substance is found to be volatile or irritating to the respiratory tract.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dusts and aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and dark place.

  • Store away from incompatible materials. While specific incompatibilities are unknown, it is good practice to store it separately from strong acids, bases, and oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

Procedure:

  • Segregation: Collect all contaminated materials (e.g., pipette tips, gloves, empty containers) in a designated, labeled, and sealed waste container.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and any known hazard information.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Risk Assessment prep_ppe 2. Don PPE prep_risk->prep_ppe prep_setup 3. Prepare Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh 4. Weigh/Measure Compound handle_prepare 5. Prepare Solution handle_weigh->handle_prepare handle_exp 6. Conduct Experiment handle_prepare->handle_exp cleanup_decon 7. Decontaminate Workspace cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE cleanup_waste->cleanup_doff cleanup_dispose 11. Dispose of Waste (via EHS) cleanup_waste->cleanup_dispose cleanup_wash 10. Wash Hands cleanup_doff->cleanup_wash

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。